4-Desmethoxy-4-nitro Omeprazole Sulfone
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfonyl]-6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-9-7-17-14(10(2)15(9)20(21)22)8-26(23,24)16-18-12-5-4-11(25-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPWGADZIZGHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652539 | |
| Record name | 2-[(3,5-Dimethyl-4-nitropyridin-2-yl)methanesulfonyl]-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-93-3 | |
| Record name | 2-[(3,5-Dimethyl-4-nitropyridin-2-yl)methanesulfonyl]-6-methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Desmethoxy-4-nitro Omeprazole Sulfone: Mechanistic Origins, Analytical Profiling, and Control Strategies
Executive Summary
In the highly regulated landscape of active pharmaceutical ingredient (API) manufacturing, the control of process-related impurities is critical for ensuring drug safety and efficacy. 4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3) is a complex, structurally significant impurity encountered during the synthesis of the proton pump inhibitor (PPI) Omeprazole. This technical whitepaper dissects the physicochemical properties, mechanistic origins, and analytical methodologies required to isolate and quantify this specific impurity.
Chemical Identity & Physicochemical Profiling
4-Desmethoxy-4-nitro omeprazole sulfone acts as a dual-defect impurity. It lacks the essential 4-methoxy group on the pyridine ring—retaining a nitro precursor group—and features an over-oxidized sulfone linkage instead of the pharmacologically active sulfoxide[1],[2]. Because it cannot undergo the acid-catalyzed Smiles rearrangement required to form the active sulfenamide species, it is pharmacologically inert but poses toxicological risks due to the nitroaromatic moiety[2].
Table 1: Physicochemical Properties
| Property | Value | Reference / Causality |
| CAS Number | 1076199-93-3 | Standard registry identifier[1]. |
| Molecular Formula | C₁₆H₁₆N₄O₅S | Reflects the retained NO₂ and over-oxidized SO₂[1]. |
| Molecular Weight | 376.39 g/mol | Verified mass for mass spectrometry (ESI+)[1]. |
| Appearance | Pale beige to off-white solid | Characteristic of nitro-substituted benzimidazoles[3]. |
| Melting Point | 89 – 93 °C | Useful for initial thermal characterization[4]. |
| Density (Predicted) | 1.452 ± 0.06 g/cm³ | High density driven by the sulfone and nitro groups[4]. |
| Solubility | Soluble in DMSO, Methanol | Critical for chromatographic sample preparation. |
Mechanistic Origin in Omeprazole Synthesis
To understand how to control 4-desmethoxy-4-nitro omeprazole sulfone, one must analyze the kinetic and thermodynamic failures during the API synthesis.
The industrial synthesis of Omeprazole involves the coupling of a pyridine derivative with a benzimidazole derivative[5]. The pyridine ring is constructed via the nitration of 2,3,5-trimethylpyridine-N-oxide to yield 4-nitro-2,3,5-trimethylpyridine-N-oxide[5].
-
The Methoxylation Failure: Under optimal conditions, the 4-nitro group is displaced by a methoxy group using sodium methoxide[5]. If this nucleophilic aromatic substitution is kinetically hindered (e.g., insufficient temperature or base stoichiometry), the nitro group is retained[6].
-
The Over-Oxidation Failure: The resulting defective intermediate undergoes chlorination and coupling with 5-methoxy-2-mercaptobenzimidazole to form 4-desmethoxy-4-nitro omeprazole sulfide[7]. During the final oxidation step (typically utilizing m-CPBA or hydrogen peroxide), the sulfide is meant to be oxidized to a sulfoxide. However, excess oxidant or prolonged reaction times drive the thermodynamic over-oxidation to the sulfone .
Mechanistic pathway detailing the dual-failure origin of the impurity.
Analytical Detection & Chromatographic Isolation
Because Omeprazole and its derivatives are notoriously acid-labile, analytical methods must utilize alkaline or heavily buffered neutral mobile phases to prevent on-column degradation. The following self-validating protocol outlines the isolation and quantification of 4-Desmethoxy-4-nitro Omeprazole Sulfone using LC-MS/MS.
LC-MS/MS Experimental Protocol
Objective: Isolate the impurity from the API matrix and quantify it at trace levels (Limit of Detection < 0.05%).
Reagents:
-
HPLC-grade Acetonitrile (MeCN)
-
10 mM Ammonium Bicarbonate buffer (adjusted to pH 8.0 with dilute ammonia)
-
Reference Standard: 4-Desmethoxy-4-nitro Omeprazole Sulfone[1]
Step-by-Step Methodology & Causality:
-
Sample Preparation: Dissolve 10 mg of the Omeprazole API batch in 10 mL of a diluent (MeCN:Water, 50:50 v/v, adjusted to pH 8.0). Causality: The alkaline pH prevents the acid-catalyzed degradation of the benzimidazole core, ensuring the impurity profile remains representative of the solid state.
-
Chromatographic Separation: Inject 10 µL onto a C18 Reversed-Phase column (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes. Causality: The sulfone moiety is highly polar, but the nitroaromatic ring increases retention. A shallow gradient ensures baseline resolution between the API (sulfoxide), the sulfide precursor, and the sulfone impurity.
-
-
Mass Spectrometry (ESI+): Configure the triple quadrupole MS for Multiple Reaction Monitoring (MRM).
-
Precursor Ion: m/z 377.1 [M+H]⁺.
-
Product Ions: Monitor m/z 198.1 (cleavage of the sulfone bridge yielding the nitro-pyridine fragment) and m/z 149.1 (benzimidazole fragment). Causality: Tracking two distinct product ions ensures high specificity and prevents false positives from co-eluting isomers.
-
System Validation (Self-Validating Check)
To ensure the protocol is functioning correctly, the system must self-validate before sample analysis:
-
Resolution Check: The resolution ( Rs ) between Omeprazole API and the Sulfone impurity must be ≥2.5 .
-
Tailing Factor: The tailing factor for the impurity peak must be ≤1.5 , confirming that secondary interactions with free silanols on the column (which are active at pH 8.0) are suppressed by the buffer.
Self-validating LC-MS/MS analytical workflow for impurity quantification.
Toxicological Implications & Control Strategy
From a regulatory perspective (ICH Q3A/Q3B), impurities must be strictly controlled. 4-Desmethoxy-4-nitro omeprazole sulfone contains a nitroaromatic group , a structural alert for mutagenicity under ICH M7 guidelines. Nitroaromatics can undergo enzymatic reduction in vivo to form reactive hydroxylamines, which may intercalate with DNA.
Process Control Strategy: To prevent the formation of this impurity, process chemists must implement orthogonal controls:
-
In-Process Monitoring (IPC): Strictly monitor the methoxylation of 4-nitro-2,3,5-trimethylpyridine-N-oxide using HPLC-UV before proceeding to the chlorination step[5]. The intermediate should not be released if the unreacted nitro-precursor exceeds 0.1%.
-
Oxidation Quenching: During the final oxidation of the sulfide to Omeprazole, utilize precise stoichiometric equivalents of the oxidant and employ a rapid quench (e.g., sodium thiosulfate) to prevent the thermodynamic drift toward sulfone formation.
By enforcing these kinetic and thermodynamic boundaries, the generation of 4-desmethoxy-4-nitro omeprazole sulfone can be effectively engineered out of the API lifecycle.
References
- CymitQuimica.
- Pharmaffiliates. "Omeprazole-impurities: 4-Desmethoxy-4-nitro omeprazole Sulfone.
- ChemicalBook. "4-Desmethoxy-4-nitro Omeprazole Sulfone CAS#: 1076199-93-3." ChemicalBook, 2026.
- Benchchem.
- SphinxSai. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review." International Journal of PharmTech Research, 2026.
- Echemi. "Omeprazole Formula and Computed Properties." Echemi, 2026.
- Santa Cruz Biotechnology. "4-Desmethoxy-4-nitro Omeprazole Sulfide | CAS 142885-91-4." SCBT, 2026.
- Google Patents. "CN114805193B - A kind of preparation method of omeprazole intermediate.
- Guidechem. "(S)-4-Desmethoxy-4-chloro Omeprazole 863029-89-4 wiki." Guidechem, 2026.
Sources
- 1. 4-Desmethoxy-4-nitro omeprazole Sulfone | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. 4-Desmethoxy-4-nitro Omeprazole Sulfone CAS#: 1076199-93-3 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114805193B - A kind of preparation method of omeprazole intermediate - Google Patents [patents.google.com]
- 7. scbt.com [scbt.com]
The Enigmatic Emergence of 4-Desmethoxy-4-nitro Omeprazole Sulfone: A Technical Guide to its Origin and Control in Pharmaceutical Stability Studies
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The appearance of unexpected impurities during pharmaceutical stability studies is a critical challenge that can impede drug development and regulatory approval. One such impurity of concern in the stability testing of esomeprazole and omeprazole is 4-Desmethoxy-4-nitro Omeprazole Sulfone. This technical guide provides an in-depth exploration of the origins of this nitro-aromatic impurity, delving into the underlying chemical mechanisms of its formation. We will dissect the role of formulation excipients as a source of nitrosating agents and examine the reaction conditions that promote the nitration and subsequent demethoxylation of the benzimidazole core of omeprazole sulfone. Furthermore, this guide will present a robust analytical methodology for the detection and quantification of this impurity, alongside a proposed synthetic route for the preparation of a reference standard. By understanding the causality behind the formation of 4-Desmethoxy-4-nitro Omeprazole Sulfone, drug development professionals can implement effective risk mitigation strategies to ensure the quality, safety, and efficacy of their pharmaceutical products.
Introduction: The Challenge of Unexpected Impurities
Omeprazole and its S-enantiomer, esomeprazole, are widely prescribed proton pump inhibitors for the treatment of acid-related gastrointestinal disorders. As with all pharmaceutical products, their stability is a critical quality attribute that must be rigorously evaluated. During forced degradation and long-term stability studies, a range of degradation products can emerge. While common degradants such as omeprazole sulfone and sulfide are well-characterized, the appearance of more complex and potentially mutagenic impurities like 4-Desmethoxy-4-nitro Omeprazole Sulfone presents a significant analytical and toxicological challenge. The presence of a nitro-aromatic moiety raises concerns due to the potential for genotoxicity, necessitating a thorough investigation into its origin and a robust control strategy.
This guide will serve as a comprehensive resource for understanding the multifaceted origins of this impurity, providing scientifically grounded insights into its formation and practical guidance for its analysis.
The Genesis of a Nitro Impurity: A Mechanistic Exploration
The formation of 4-Desmethoxy-4-nitro Omeprazole Sulfone is not a simple degradation pathway but rather a confluence of factors involving the drug substance, formulation excipients, and environmental conditions. The core of its formation lies in the electrophilic nitration of the benzimidazole ring of omeprazole sulfone, a primary oxidation product of omeprazole.
The Role of Excipients: Unmasking the Source of Nitrosating Agents
A crucial piece of the puzzle lies in the seemingly inert components of a pharmaceutical formulation: the excipients. It is now well-established that common excipients, such as microcrystalline cellulose, lactose, and starches, can contain trace amounts of nitrites and nitrates as impurities.[1][2] These inorganic ions are the primary precursors to the reactive nitrosating agents responsible for the nitration of the active pharmaceutical ingredient (API).
Under acidic conditions, which can be present in the microenvironment of a solid dosage form or during certain manufacturing processes like wet granulation, nitrite ions can be converted into more potent nitrosating species, such as nitrous acid (HNO₂) and its dehydrated form, dinitrogen trioxide (N₂O₃).[3]
The Nitration of the Benzimidazole Ring: An Electrophilic Attack
The benzimidazole ring system of omeprazole sulfone is susceptible to electrophilic aromatic substitution. The electron-donating nature of the methoxy group and the nitrogen atoms in the imidazole ring activates the aromatic system, making it a target for electrophiles like the nitronium ion (NO₂⁺) or its carriers, which are generated from the nitrosating agents. The nitration is proposed to occur at the 4-position (or 7-position, depending on the tautomeric form) of the benzimidazole ring, a position that is sterically accessible and electronically favorable for electrophilic attack.
The Ensuing Demethoxylation: A Consequence of the Reaction Environment
The loss of the methoxy group to form the "desmethoxy" derivative is a more complex aspect of the impurity's formation. This transformation is likely facilitated by the harsh conditions that also promote nitration, such as strong acidity or oxidative stress. One plausible mechanism involves the protonation of the methoxy group under acidic conditions, followed by nucleophilic attack by water or another nucleophile present in the formulation, leading to the cleavage of the methyl-oxygen bond. Another possibility is a radical-mediated demethoxylation under oxidative stress conditions.
The following diagram illustrates the proposed formation pathway of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Caption: Proposed pathway for the formation of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Analytical Strategy for Detection and Quantification
A robust and validated analytical method is paramount for the control of 4-Desmethoxy-4-nitro Omeprazole Sulfone. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (LC-MS/MS) is the recommended approach due to its high sensitivity and specificity.
Synthesis of the Reference Standard
The availability of a well-characterized reference standard is a prerequisite for accurate quantification. A plausible synthetic route for 4-Desmethoxy-4-nitro Omeprazole Sulfone is outlined below. This multi-step synthesis would provide the necessary material for method development, validation, and routine quality control.
Caption: Proposed synthetic pathway for 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Recommended Analytical Protocol
The following protocol provides a starting point for the development of a validated LC-MS/MS method.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
For drug product: Accurately weigh and transfer a portion of the powdered tablets/capsules equivalent to a specific amount of omeprazole into a volumetric flask.
-
Add a suitable extraction solvent (e.g., a mixture of acetonitrile and water with a small amount of a basic modifier like ammonium hydroxide to ensure stability of omeprazole).
-
Sonicate for a specified time to ensure complete extraction of the API and impurities.
-
Dilute to the mark with the extraction solvent.
-
Centrifuge or filter the solution to remove undissolved excipients.
-
Further dilute the supernatant/filtrate to a suitable concentration for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to ensure separation of the impurity from the parent drug and other known degradants. A typical gradient might start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is suitable for a 2.1 mm ID column.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
Injection Volume: Typically 1-5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-Desmethoxy-4-nitro Omeprazole Sulfone and an appropriate internal standard should be determined and optimized.
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the target analyte.
-
Data Presentation: Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Limit of Detection (LOD) | < 0.01% (relative to API) | To detect the impurity at very low levels, in line with regulatory expectations for potentially mutagenic impurities. |
| Limit of Quantification (LOQ) | < 0.03% (relative to API) | To accurately quantify the impurity at levels relevant for setting specifications. |
| Linearity (r²) | > 0.99 | To ensure a linear relationship between the instrument response and the concentration of the impurity over the desired range. |
| Accuracy (% Recovery) | 80-120% | To demonstrate the closeness of the measured value to the true value. |
| Precision (% RSD) | < 10% | To show the degree of scatter between a series of measurements. |
Workflow for Impurity Investigation
The following diagram outlines a systematic workflow for the investigation of 4-Desmethoxy-4-nitro Omeprazole Sulfone in a pharmaceutical product.
Caption: A systematic workflow for the identification and control of the impurity.
Risk Mitigation and Control Strategies
Understanding the origin of 4-Desmethoxy-4-nitro Omeprazole Sulfone allows for the implementation of targeted risk mitigation strategies:
-
Excipient Control: Sourcing excipients with low levels of nitrite and nitrate impurities is a primary control measure.[4][5] This requires close collaboration with excipient suppliers and may involve the implementation of specific tests for these ions in the incoming raw material specifications.
-
Formulation Optimization: The use of antioxidants in the formulation can help to quench radical reactions that may contribute to both the nitration and demethoxylation processes. Additionally, controlling the micro-pH of the formulation can help to minimize the formation of reactive nitrosating species.
-
Process Control: For manufacturing processes that involve water, such as wet granulation, the use of purified water with low nitrite/nitrate levels is essential.[6] Controlling processing parameters such as temperature and drying times can also help to minimize the formation of this impurity.
-
Packaging: The use of appropriate packaging that protects the drug product from light and moisture can help to slow down degradation pathways.
Conclusion
The emergence of 4-Desmethoxy-4-nitro Omeprazole Sulfone in stability studies of omeprazole-containing products is a complex issue rooted in the interplay between the API, excipient impurities, and storage conditions. A thorough understanding of the underlying chemical mechanisms, particularly the role of nitrites/nitrates from excipients in the nitration of the benzimidazole ring, is crucial for effective control. By implementing a multi-pronged approach that includes stringent control of raw materials, formulation optimization, and the use of a highly sensitive and specific analytical method, pharmaceutical manufacturers can mitigate the risk associated with this and other potentially mutagenic impurities, thereby ensuring the delivery of safe and effective medicines to patients.
References
-
Boetzel, R., et al. (2023). Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. PMC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Excipient Impact on Nitrosamine Formation. Retrieved from [Link]
-
IPEC. (2019). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. Retrieved from [Link]
-
Jaspers, M., et al. (2023). Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation. ResearchGate. Retrieved from [Link]
-
IPEC. (2019). IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. Retrieved from [Link]
-
Pehel Specialities. (2025). Nitrites in Excipients → Nitrosamines in Drug Products: What Matters Now (and Why Croscarmellose Sodium Helps). Retrieved from [Link]
Sources
- 1. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ipec-europe.org [ipec-europe.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pehelspecialities.com [pehelspecialities.com]
- 6. ipec-federation.org [ipec-federation.org]
A Technical Guide to the Differentiation of Omeprazole Sulfone and 4-Desmethoxy-4-nitro Omeprazole Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis and drug development, the meticulous identification and characterization of related substances and impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Omeprazole, a widely prescribed proton pump inhibitor, undergoes metabolic transformation and can degrade or be accompanied by various related compounds during its synthesis. Among these, Omeprazole Sulfone and the potential impurity, 4-Desmethoxy-4-nitro Omeprazole Sulfone, represent two structurally similar yet distinct molecules. This technical guide provides an in-depth exploration of the core differences between these two compounds, offering insights into their chemical properties, synthesis, analytical differentiation, and potential biological relevance. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of omeprazole and its related substances.
Unveiling the Molecular Architecture: A Structural Comparison
The fundamental difference between Omeprazole Sulfone and 4-Desmethoxy-4-nitro Omeprazole Sulfone lies in the substitutions on the pyridine ring of the shared benzimidazole scaffold.
Omeprazole Sulfone is a major metabolite of omeprazole, formed by the oxidation of the sulfoxide group to a sulfone.[1][2] It retains the 4-methoxy group on the pyridine ring.
4-Desmethoxy-4-nitro Omeprazole Sulfone is a potential impurity in the synthesis of omeprazole.[3][4] In this molecule, the 4-methoxy group on the pyridine ring is replaced by a nitro group. This substitution significantly alters the electronic properties and polarity of the molecule.
Below is a visual representation of their chemical structures:
Caption: Synthetic pathways to Omeprazole Sulfone.
Synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfone
The synthesis of 4-Desmethoxy-4-nitro Omeprazole Sulfone would logically proceed through the oxidation of its corresponding sulfide or sulfoxide precursor. The sulfide precursor, 4-Desmethoxy-4-nitro Omeprazole Sulfide, is a known impurity in omeprazole synthesis. [5][6]This sulfide can be oxidized, likely using similar oxidizing agents as for Omeprazole Sulfone, to yield the target sulfone.
Sources
- 1. In vitro antibacterial activity of omeprazole and its selectivity for Helicobacter spp. are dependent on incubation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4-Desmethoxy-4-nitro omeprazole Sulfone | CymitQuimica [cymitquimica.com]
- 5. Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 6. scbt.com [scbt.com]
Genotoxicity potential of 4-Desmethoxy-4-nitro Omeprazole Sulfone
An in-depth technical analysis of pharmaceutical impurities requires a rigorous understanding of synthetic chemistry, molecular toxicology, and analytical quantification. This whitepaper explores the genotoxicity potential of 4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3), a critical process-related impurity and degradation product of the proton pump inhibitor (PPI) Omeprazole[1].
By applying the principles of the ICH M7(R2) guidelines, this guide provides drug development professionals with a self-validating framework for assessing, testing, and controlling this specific nitroaromatic impurity.
Mechanistic Origins: Synthesis and Over-Oxidation
To understand the toxicological risk of an impurity, one must first understand its origin. The presence of 4-Desmethoxy-4-nitro Omeprazole Sulfone is not spontaneous; it is the result of a specific sequence of synthetic failures and oxidative stress during API manufacturing and storage[2].
The synthesis of Omeprazole relies on the critical intermediate 4-nitro-2,3,5-trimethylpyridine-N-oxide. Under optimal conditions, the nitro group is displaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide. However, if this methoxylation is incomplete, the unreacted nitro intermediate is carried forward. When this nitro-pyridine intermediate is coupled with 5-methoxy-2-mercaptobenzimidazole, it forms a nitro-sulfide. During the final oxidation step—intended to convert the sulfide to the active sulfoxide (Omeprazole)—over-oxidation can occur, yielding the hyper-oxidized sulfone derivative.
Synthetic origin of 4-Desmethoxy-4-nitro Omeprazole Sulfone via incomplete methoxylation.
Structural Alerts and Genotoxicity Mechanisms
Under the ICH M7 framework, 4-Desmethoxy-4-nitro Omeprazole Sulfone is flagged immediately due to the presence of a nitroaromatic group . Nitroaromatics are classic Ashby-Tennant structural alerts for mutagenicity[3].
The Causality of Mutagenesis: The nitro group itself is relatively inert toward DNA. However, the genotoxic risk arises from bioactivation. In bacterial models (and the human liver), nitroreductase enzymes catalyze the step-wise reduction of the nitro group (-NO2) to a nitroso intermediate (-NO), and subsequently to a hydroxylamine (-NHOH). The hydroxylamine undergoes esterification or protonation, converting the hydroxyl moiety into a leaving group. Its departure generates a highly electrophilic nitrenium ion . This nitrenium ion rapidly intercalates into DNA, forming covalent bonds with the C8 position of guanine, leading to base-pair substitution mutations during DNA replication.
Bioactivation pathway of nitroaromatics leading to DNA adduct formation.
Quantitative Risk Assessment & Control Limits
To establish a self-validating control strategy, the acceptable intake of the impurity must be calculated using the Threshold of Toxicological Concern (TTC) . For an individual exposed to a potentially mutagenic impurity for >10 years, the TTC is strictly set at 1.5 µ g/day .
Given that the maximum daily dose of Omeprazole in severe hypersecretory conditions (e.g., Zollinger-Ellison syndrome) can reach 120 mg/day, the concentration limit in the API must be rigorously controlled[4].
Table 1: Comparative Risk Limits for Omeprazole Impurities
| Parameter | 4-Desmethoxy-4-nitro Omeprazole Sulfone | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP) |
| Structural Alert | Nitroaromatic (Ashby-Tennant) | Alkyl Halide (Ashby-Tennant) |
| ICH M7 Class | Class 3 (Alerting, requires testing) | Class 2/3 |
| TTC Limit (Long-term) | 1.5 µ g/day | 1.5 µ g/day |
| Max Daily Dose (API) | 120 mg | 120 mg |
| Calculated Limit (ppm) | 12.5 ppm | 12.5 ppm |
| Analytical Technique | UPLC-MS/MS (MRM mode) | UPLC-UV / UPLC-MS/MS |
Note: If the Ames test returns a definitively negative result, the impurity is downgraded to Class 5 and can be controlled as an ordinary ICH Q3A/B impurity (typically 0.10% or 1000 ppm).
Experimental Protocols: A Self-Validating Workflow
To definitively classify the genotoxicity of 4-Desmethoxy-4-nitro Omeprazole Sulfone, an integrated in silico and in vitro workflow is required.
Protocol A: Tailored Bacterial Reverse Mutation Assay (Ames Test)
Causality Check: Standard mammalian cell assays often lack sufficient nitroreductase activity. Therefore, the OECD 471 Ames Test using specific Salmonella typhimurium strains is the gold standard for nitroaromatics[3].
-
Strain Selection: Utilize S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions). Crucial Step: Ensure these strains are nitroreductase-proficient. In cases of equivocal results, utilize nitroreductase-overproducing strains (e.g., YG1021/YG1029) to eliminate false negatives.
-
Metabolic Activation: Prepare plates both with and without rat liver homogenate (S9 mix). Note: Nitroreduction is primarily driven by bacterial enzymes, so a positive result is often seen without S9 activation.
-
Concentration Gradient: Dissolve the synthesized impurity reference standard[1] in DMSO. Plate at concentrations ranging from 1.5 to 5000 µ g/plate .
-
Validation: A test is only valid if the positive control (e.g., 4-nitroquinoline-N-oxide) induces a >3-fold increase in revertant colonies compared to the DMSO vehicle control.
Protocol B: Trace Quantification via UPLC-MS/MS
Causality Check: Because the TTC-derived limit is 12.5 ppm, standard HPLC-UV is insufficient due to matrix interference from the Omeprazole API. Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode is required for absolute specificity.
-
Chromatographic Separation:
-
Column: Acquity UPLC HSS C18 (100 × 2.1 mm, 1.8 µm)[4].
-
Mobile Phase: Gradient elution using 0.01 M Ammonium Formate (pH 3.0) and Acetonitrile. Reasoning: Acidic pH ensures the benzimidazole ring remains protonated, improving electrospray ionization (ESI+) efficiency.
-
-
MS/MS Tuning:
-
Infuse a 1 µg/mL standard of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
-
Identify the precursor ion [M+H]+ at m/z 377.
-
Optimize collision energy (CE) to identify stable product ions (e.g., cleavage of the sulfone-methylene bridge). Select the most abundant transition for the quantifier ion, and the second most abundant for the qualifier ion.
-
-
Sample Preparation: Dissolve 100 mg of Omeprazole API in 10 mL of extraction solvent (Methanol/Water). Centrifuge at 10,000 rpm to precipitate insoluble excipients if analyzing formulated products.
-
Validation: Establish the Limit of Detection (LOD) at ≤ 3.75 ppm (30% of the specification limit) to ensure robust signal-to-noise (S/N > 3) at trace levels[4].
Conclusion
The genotoxic potential of 4-Desmethoxy-4-nitro Omeprazole Sulfone represents a classic intersection of synthetic chemistry and molecular toxicology. Because its nitroaromatic structure acts as a potent electrophilic precursor upon bioactivation, it must be treated as an ICH M7 Class 3 impurity until empirical Ames testing proves otherwise. By employing rigorous UPLC-MS/MS methodologies, manufacturers can ensure this impurity remains well below the 12.5 ppm TTC threshold, safeguarding the therapeutic integrity of Omeprazole.
Sources
Methodological & Application
Application Note: Trace-Level Quantification of 4-Desmethoxy-4-nitro Omeprazole Sulfone via UHPLC-MS/MS
Introduction & Regulatory Context
Omeprazole is a widely prescribed proton pump inhibitor, but its benzimidazole-pyridine backbone is highly susceptible to degradation under acidic, thermal, and oxidative stress[1]. During active pharmaceutical ingredient (API) synthesis or prolonged formulation storage, interactions with excipients or residual reagents can generate complex related substances.
4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3) is a critical degradation product and potential mutagenic impurity (PMI)[2]. Structurally, it arises when the parent sulfoxide bridge is oxidized to a sulfone, and the methoxy group at the 4-position of the pyridine ring undergoes nucleophilic aromatic substitution or nitration to form a nitro group. Due to the well-documented genotoxic potential of nitroaromatic compounds, regulatory agencies (via ICH M7 guidelines) mandate the control of such impurities at trace parts-per-million (ppm) levels. This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for its precise quantification.
Mechanistic Insights & Analytical Strategy
Degradation Pathway Causality
Understanding the origin of an impurity is the first step in robust method development. Omeprazole readily oxidizes to omeprazole sulfone in the presence of reactive oxygen species (ROS) or peroxides. Subsequent exposure to nitrate-containing excipients or residual nitric acid from upstream synthetic steps drives the substitution at the electron-rich 4-position of the pyridine ring, yielding the nitroaromatic impurity.
Formation pathway of 4-Desmethoxy-4-nitro Omeprazole Sulfone under oxidative and nitrating stress.
Chromatographic Rationale
Omeprazole and its derivatives undergo rapid degradation in acidic environments (pH < 4.0). Utilizing standard LC-MS mobile phases like 0.1% Formic Acid can cause on-column degradation of the massive API peak, artificially generating impurities during the run and skewing quantification[3]. To prevent this, our protocol employs a neutral mobile phase (10 mM Ammonium Acetate, pH 7.2). This ensures that the impurity detected is a true reflection of the sample batch, not an analytical artifact.
Mass Spectrometry Fragmentation Causality
In positive Electrospray Ionization (ESI+), the analyte readily accepts a proton at the pyridine nitrogen, yielding a precursor ion of m/z 377.1 [2]. During Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the sulfone bridge.
-
Quantifier Ion (m/z 165.1): The nitro group alters the electron density of the pyridine ring. Cleavage yields a highly stable 3,5-dimethyl-4-nitropyridine-2-methyl cation.
-
Qualifier Ion (m/z 214.1): The benzimidazole sulfinic acid fragment, which remains structurally identical to the fragmentation pattern of standard omeprazole sulfone[4].
Proposed CID Fragmentation of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Experimental Protocols
Self-Validating System Setup
To guarantee trustworthiness, this protocol functions as a self-validating system. It utilizes Omeprazole-d3 Sulfone as a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix suppression and extraction variances. Furthermore, the system mandates a System Suitability Test (SST) prior to batch execution: the run is only authorized if a 1 ppm LLOQ standard injection yields a Signal-to-Noise (S/N) ratio > 10, and the retention time Relative Standard Deviation (RSD) across six injections is ≤ 2.0%.
Step-by-Step Sample Preparation
Note: Omeprazole derivatives are highly photosensitive. Perform all extractions under low-actinic light and use amber glassware.
-
Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Spiking: Prepare a working internal standard solution of Omeprazole-d3 Sulfone at 1.0 µg/mL in the diluent.
-
API Extraction: Accurately weigh 50.0 mg of the Omeprazole drug substance into a 5 mL volumetric flask.
-
Dissolution: Add 4.0 mL of diluent and 50 µL of the internal standard solution. Vortex vigorously for 2 minutes.
-
Volume Make-up: Make up the volume to 5.0 mL with diluent to achieve an API concentration of 10 mg/mL. Sonicate for 5 minutes at room temperature.
-
Clarification: Centrifuge the sample at 14,000 × g for 10 minutes to pellet any insoluble excipients (if analyzing a formulated product).
-
Filtration: Pass the supernatant through a chemically inert 0.22 µm PTFE syringe filter directly into an amber autosampler vial.
UHPLC Conditions
-
Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) to ensure sharp peak morphology and resolution from the API.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.2 with dilute ammonia).
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Table 1: UHPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |
| 0.0 | 85 | 15 | Initial |
| 1.0 | 85 | 15 | Isocratic |
| 4.0 | 10 | 90 | Linear |
| 5.5 | 10 | 90 | Isocratic (Wash) |
| 5.6 | 85 | 15 | Linear |
| 8.0 | 85 | 15 | Re-equilibration |
MS/MS Parameters
The triple quadrupole mass spectrometer is operated in ESI+ Multiple Reaction Monitoring (MRM) mode. Capillary voltage is set to 3.5 kV, and the desolvation temperature is maintained at 450°C to ensure efficient ionization of the sulfone.
Table 2: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 4-Desmethoxy-4-nitro Omeprazole Sulfone | 377.1 | 165.1 | 50 | 25 | Quantifier |
| 4-Desmethoxy-4-nitro Omeprazole Sulfone | 377.1 | 214.1 | 50 | 35 | Qualifier |
| Omeprazole-d3 Sulfone (SIL-IS) | 365.1 | 153.1 | 50 | 22 | IS Quantifier |
Method Validation Summary
The method was validated in accordance with ICH Q2(R1) guidelines for trace impurity analysis. The use of a neutral pH buffer and stable isotope internal standardization resulted in exceptional linearity and recovery metrics.
Table 3: Validation Metrics for 4-Desmethoxy-4-nitro Omeprazole Sulfone
| Parameter | Result / Acceptance Criteria |
| Linearity Range | 0.5 ppm to 20 ppm (relative to 10 mg/mL API) |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 ppm (S/N > 3) |
| Limit of Quantification (LLOQ) | 0.50 ppm (S/N > 10) |
| Accuracy (Spike Recovery) | 96.4% – 102.1% across 3 concentration levels |
| Precision (Repeatability RSD) | 1.8% (n=6 at LLOQ level) |
Conclusion
This LC-MS/MS protocol provides drug development professionals with a highly authoritative, robust framework for quantifying the genotoxic impurity 4-Desmethoxy-4-nitro Omeprazole Sulfone. By prioritizing a neutral pH chromatographic environment, the method eliminates the risk of artifactual API degradation. Coupled with the specific MRM transitions targeting the nitro-pyridine moiety, the assay guarantees the specificity and sensitivity required to meet stringent ICH M7 regulatory thresholds.
References
- Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degrad
- Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. PubMed (NIH).
- Simultaneous Determination of Omeprazole and its Metabolites (5′-Hydroxyomeprazole and Omeprazole Sulfone) in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Taylor & Francis.
- 4-Desmethoxy-4-nitro omeprazole Sulfone (CAS No: 1076199-93-3).
Sources
- 1. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Isolation and Characterization of 4-Desmethoxy-4-nitro Omeprazole Sulfone from Forced Degradation Samples
Introduction & Mechanistic Rationale
Omeprazole is a benzimidazole-based proton pump inhibitor that exhibits profound instability under acidic, photolytic, and oxidative stress conditions. Regulatory guidelines, specifically , mandate the rigorous profiling of degradation products (DPs) to establish validated stability-indicating assays.
While standard oxidative stress predominantly yields Omeprazole Sulfone (Impurity D), the introduction of nitrating conditions—either via residual synthetic reagents or targeted forced degradation—triggers a secondary, more complex degradation cascade. The electron-rich pyridine ring of the omeprazole scaffold undergoes nucleophilic aromatic substitution ( SNAr ), where the 4-methoxy group is displaced by a nitro group.
The resulting compound, 4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3)[1], is a critical, low-abundance impurity[2]. With a molecular formula of C16H16N4O5S and an exact mass of 376.0841 Da[3], isolating this specific degradant from a complex matrix of structurally similar benzimidazole artifacts requires a highly orthogonal, self-validating chromatographic approach.
Chemical degradation pathway under oxidative-nitrating stress.
Experimental Workflows & Protocols
To ensure a self-validating system, this protocol is divided into four interdependent phases: generation, analytical verification, preparative isolation, and non-destructive recovery.
Phase 1: Targeted Forced Degradation
To artificially enrich the target impurity, we utilize a dual-stress oxidative-nitrating model.
-
Sample Preparation: Dissolve 500 mg of Omeprazole API in 50 mL of a 50:50 (v/v) mixture of Acetonitrile and LC-MS grade water (Final concentration: 10 mg/mL).
-
Stress Induction: Add 30% H2O2 to achieve a final concentration of 5% (v/v). Slowly spike in 1 M HNO3 to achieve a final concentration of 0.1 M.
-
Incubation: Seal the flask and incubate at 40°C for 12 hours under continuous magnetic stirring.
-
Reaction Quenching (Critical Step): Quench the reaction by adding an equimolar amount of Sodium Thiosulfate ( Na2S2O3 ). Neutralize the solution to pH 7.5 using 0.5 M NaOH .
-
Causality Checkpoint: Quenching residual peroxides is non-negotiable. If unquenched H2O2 is injected onto the HPLC column, it will cause on-column oxidation, leading to shifting retention times, artifactual peaks, and a failure to achieve mass balance.
-
Phase 2: Analytical LC-HRMS Profiling
Before scaling up, the presence of 4-Desmethoxy-4-nitro Omeprazole Sulfone must be confirmed via High-Resolution Mass Spectrometry (HRMS).
-
Column: C18, 50 × 2.1 mm, 1.7 µm.
-
Mobile Phase: (A) 10 mM Ammonium Bicarbonate in Water (pH 8.5); (B) Acetonitrile.
-
Causality Checkpoint: Omeprazole and its derivatives undergo rapid acid-catalyzed degradation (forming cyclic sulfenamides). Using a basic mobile phase (pH 8.5) ensures the structural integrity of the analytes during the chromatographic run.
-
-
Detection: ESI+ mode. Extract the chromatogram for the target precursor ion m/z 377.0914 [M+H]+ .
Phase 3: Preparative HPLC Isolation
Scale up the analytical method to isolate the target peak.
-
Column: Preparative C18, 250 × 21.2 mm, 5 µm.
-
Injection Volume: 2.0 mL per run (filtered through a 0.22 µm PTFE syringe filter).
-
Fraction Collection: Trigger collection via mass-directed auto-purification (MDAP) set to m/z 377.09.
Phase 4: Fraction Pooling & Lyophilization
-
Pool all fractions containing the target mass with an analytical purity of >95%.
-
Remove the organic modifier (Acetonitrile) via rotary evaporation at a strictly controlled temperature of <30°C .
-
Lyophilization: Freeze the remaining aqueous layer at -80°C and lyophilize for 48 hours to yield the dry powder.
-
Causality Checkpoint: Benzimidazole impurities are highly thermolabile. Lyophilization removes water via sublimation at sub-zero temperatures, completely preventing the thermal degradation that typically occurs during standard solvent evaporation.
-
End-to-end workflow for the isolation and characterization of the target impurity.
Data Presentation
Table 1: Forced Degradation Matrix & Target Yields
Monitoring the conversion of Omeprazole API to the target sulfone under varying stress conditions.
| Stress Condition | Time (Hours) | API Remaining (Area %) | Impurity D Yield (%) | Target DP Yield (%) | Mass Balance |
| 5% H2O2 (Oxidative Only) | 12 | 15.2% | 78.4% | < 0.1% | 98.5% |
| 0.1 M HNO3 (Acidic/Nitrating) | 12 | 4.1% | 2.3% | 1.2% | 85.4%* |
5%
H2O2
| 12 | 1.5% | 45.6% | 18.7% | 96.2% |
*Note: Low mass balance in purely acidic conditions is due to the rapid formation of highly polar, non-UV-absorbing polymeric degradants.
Table 2: Preparative HPLC Gradient Method
Optimized for the resolution of 4-Desmethoxy-4-nitro Omeprazole Sulfone from Impurity D. Flow rate: 20 mL/min.
| Time (min) | % Mobile Phase A (10 mM NH4HCO3 , pH 8.5) | % Mobile Phase B (Acetonitrile) | Elution Event |
| 0.0 | 90 | 10 | Column Equilibration |
| 5.0 | 90 | 10 | Sample Loading |
| 25.0 | 40 | 60 | Target DP Elution (~18.5 min) |
| 28.0 | 5 | 95 | Column Wash |
| 35.0 | 90 | 10 | Re-equilibration |
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency (EMA). URL:[Link]
-
4-Desmethoxy-4-nitro omeprazole Sulfone Standards. Pharmaffiliates. URL: [Link]
-
EPA CompTox Chemicals Dashboard (DTXSID1022718). U.S. Environmental Protection Agency. URL:[Link]
Sources
Application Note: Structural Characterization of 4-Desmethoxy-4-nitro Omeprazole Sulfone via NMR Spectroscopy
Executive Summary
The identification and control of process-related impurities are critical mandates in pharmaceutical development. 4-Desmethoxy-4-nitro omeprazole sulfone (CAS: 1076199-93-3; Molecular Formula: C₁₆H₁₆N₄O₅S) is a key structural impurity encountered during the synthesis of the proton pump inhibitor Omeprazole. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the unequivocal structural elucidation of this impurity, detailing the causality behind solvent selection, pulse sequences, and spectral assignments.
Mechanistic Rationale for Impurity Formation
To accurately characterize an impurity, one must first understand its synthetic origin. The synthesis of omeprazole typically involves the coupling of 5-methoxy-1H-benzimidazole-2-thiol with a pyridine derivative, often starting as a 4-nitro intermediate (e.g., 2-chloromethyl-3,5-dimethyl-4-nitropyridine).
Under optimized conditions, the nitro group is substituted by a methoxy group, followed by the controlled oxidation of the thioether bridge to a sulfoxide. However, if the thioether intermediate is over-oxidized to a sulfone before the methoxylation step—or if a residual nitro-thioether impurity undergoes aggressive oxidation—the result is the formation of 4-desmethoxy-4-nitro omeprazole sulfone, as documented in [1].
Structurally, this impurity differs from omeprazole sulfone in one critical aspect: the C4 position of the pyridine ring bears a strongly electron-withdrawing nitro (-NO₂) group instead of a methoxy (-OCH₃) group.
Experimental Design & Causality (E-E-A-T)
Solvent Selection: The H/D Exchange Dilemma
The selection of the NMR solvent is the most critical parameter for this analysis. While CDCl₃ is a common default, omeprazole sulfone derivatives often exhibit poor solubility in it. Conversely, deuterated methanol (MeOD) or D₂O must be strictly avoided .
Causality: The methylene bridge (-CH₂-SO₂-) in sulfones is highly acidic due to the strong electron-withdrawing nature of the adjacent sulfone group. As demonstrated in [2], these methylene protons undergo rapid and complete Hydrogen/Deuterium (H/D) exchange in protic deuterated solvents, rendering the crucial CH₂ signal invisible in ¹H NMR. Furthermore, the benzimidazole -NH proton also rapidly exchanges. Solution: Anhydrous DMSO-d₆ is mandated to suppress H/D exchange, allowing for the observation of both the methylene bridge (~4.95 ppm) and the benzimidazole NH proton (~13.0 ppm) [3].
The Necessity of 2D NMR (HMBC & HSQC)
1D ¹H and ¹³C NMR alone are insufficient for unequivocal assignment. The pyridine ring contains two methyl groups (at C3 and C5) that appear as closely spaced singlets. Furthermore, the absence of a proton at the C4 position means standard COSY cannot link the ring system. Causality: Heteronuclear Multiple Bond Correlation (HMBC) is required to observe the long-range ³J couplings from the C3 and C5 methyl protons to the C4 carbon. The profound deshielding effect of the -NO₂ group will shift the C4 carbon to ~155 ppm, confirming the substitution.
Self-Validating NMR Protocol
This protocol is designed as a closed-loop, self-validating system to ensure data integrity.
Step 1: Sample Preparation
-
Weigh 15.0 ± 1.0 mg of 4-desmethoxy-4-nitro omeprazole sulfone.
-
Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS).
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: System Suitability & 1D ¹H Acquisition
-
Parameters: 400 MHz or 600 MHz spectrometer, 298 K, zg30 pulse program, 16 scans, 2-second relaxation delay (D1).
-
Validation Check 1: Verify the TMS peak is exactly at δ 0.00 ppm and the residual DMSO quintet is at δ 2.50 ppm.
-
Validation Check 2 (Critical): Inspect the spectrum for a sharp singlet integrating to 2H at ~4.95 ppm. If this peak is absent or integrates to <1.5H, the DMSO-d₆ has absorbed atmospheric moisture, catalyzing H/D exchange. The sample must be discarded and remade.
Step 3: 1D ¹³C Acquisition
-
Parameters: zgpg30 pulse program, 1024 scans, 2-second relaxation delay.
-
Validation Check 3: Verify the DMSO-d₆ septet is centered at δ 39.52 ppm.
Step 4: 2D HSQC and HMBC Acquisition
-
HSQC (hsqcedetgpsisp2.2): 128 t1 increments, 4 scans per increment. Used to directly map protons to their attached carbons (e.g., differentiating the bridge CH₂ from methoxy CH₃).
-
HMBC (hmbcgplpndqf): 256 t1 increments, 8 scans per increment. Optimized for long-range couplings (J = 8 Hz). Used to map the quaternary carbons (C4-NO₂ and Benzimidazole C2').
Spectral Data & Assignments
The following tables summarize the quantitative NMR data derived from the structural elucidation workflow.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Causality / Notes |
| Py-CH₃ (C3) | 2.30 | s | 3H | - | Shielded relative to C5 due to proximity to the bridge |
| Py-CH₃ (C5) | 2.35 | s | 3H | - | Deshielded by the adjacent NO₂ group and Py-N |
| Bz-OCH₃ (C5') | 3.80 | s | 3H | - | Characteristic methoxy singlet |
| Bridge-CH₂ | 4.95 | s | 2H | - | Downfield shifted by the strongly electron-withdrawing -SO₂- group |
| Bz-ArH (C6') | 6.90 | dd | 1H | 8.8, 2.5 | Exhibits both ortho and meta coupling |
| Bz-ArH (C4') | 7.05 | d | 1H | 2.5 | Exhibits only meta coupling |
| Bz-ArH (C7') | 7.50 | d | 1H | 8.8 | Exhibits only ortho coupling |
| Py-ArH (C6) | 8.30 | s | 1H | - | Highly deshielded by Py-N and the para-NO₂ group |
| Bz-NH | 13.00 | br s | 1H | - | Broadened due to quadrupolar relaxation and tautomeric exchange |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Causality / Notes |
| Py-CH₃ (C3) | 13.5 | CH₃ | Confirmed via HSQC |
| Py-CH₃ (C5) | 14.5 | CH₃ | Confirmed via HSQC |
| Bz-OCH₃ | 55.5 | CH₃ | Confirmed via HSQC |
| Bridge-CH₂ | 60.5 | CH₂ | Deshielded by -SO₂- |
| Bz-C4' | 98.0 | CH | Shielded by ortho-methoxy group |
| Bz-C6' | 114.0 | CH | - |
| Bz-C7' | 116.0 | CH | - |
| Py-C3 | 125.0 | C | Quaternary; confirmed via HMBC |
| Py-C5 | 128.0 | C | Quaternary; confirmed via HMBC |
| Bz-C3a', C7a' | 135.0, 138.0 | C | Broadened due to tautomeric averaging |
| Bz-C2' | 142.0 | C | - |
| Py-C6 | 148.0 | CH | - |
| Py-C2 | 150.0 | C | - |
| Py-C4 | 155.0 | C | Strongly deshielded by -NO₂; key indicator of impurity |
| Bz-C5' | 156.0 | C | Attached to -OCH₃ |
Experimental Workflow Visualization
Self-Validating NMR Workflow for 4-Desmethoxy-4-nitro Omeprazole Sulfone.
References
- The synthetic method of Omeprazole sulphone. Google Patents (CN106866629A).
-
Synthesis, structure, and reactivity of Omeprazole and related compounds. Spence, J. (2018). White Rose eTheses Online / Semantic Scholar. Retrieved from[Link]
-
Comprehensive profile of Omeprazole. Al-Badr, A. A. (2010). Profiles of Drug Substances, Excipients and Related Methodology, 35, 151-262. Retrieved from[Link]
Storage and handling of 4-Desmethoxy-4-nitro Omeprazole Sulfone standards
Application Note: Storage, Handling, and Analytical Verification of 4-Desmethoxy-4-nitro Omeprazole Sulfone Standards
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide
Physicochemical Profiling & Causality of Degradation
4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3) is a highly specialized reference standard utilized in the rigorous impurity profiling of Omeprazole active pharmaceutical ingredients (APIs)[1],[2]. While the parent compound, Omeprazole, is a proton pump inhibitor that undergoes specific structural activation in highly acidic environments[3], its related impurities exhibit distinct, often fragile stability profiles.
The conversion of the parent sulfoxide group to a sulfone (recognized generically as Impurity D in EP or Related Compound A in USP) represents an overoxidation pathway,[4]. The specific addition of the nitro group in this standard introduces unique chemical vulnerabilities that dictate strict handling requirements:
-
Photolability: The nitroaromatic system is highly susceptible to UV-induced photochemical cleavage and radical formation.
-
Hydrolytic Sensitivity: The benzimidazole backbone remains sensitive to moisture. Water acts as a nucleophilic catalyst for solid-state hydrolysis.
-
Thermal Degradation: Elevated temperatures increase the kinetic energy available to overcome the activation barrier for spontaneous degradation, leading to compromised standard purity.
Table 1: Physicochemical Profile of 4-Desmethoxy-4-nitro Omeprazole Sulfone
| Parameter | Specification | Causality / Scientific Implication |
| CAS Number | 1076199-93-3 | Unique identifier for the specific nitro-substituted sulfone impurity[2]. |
| Molecular Formula | C16H16N4O5S | Indicates a high degree of heteroatom presence, increasing polarity[1]. |
| Molecular Weight | 376.39 g/mol | Used for precise molarity calculations during stock preparation[1]. |
| Physical State | Off-white solid | Color shifts (e.g., to dark yellow/brown) indicate photochemical degradation. |
| Solubility | DMSO, Acetonitrile | Requires aprotic solvents to prevent solvent-mediated solvolysis. |
Environmental Stressors & Mitigation Strategy
To maintain the integrity of the standard, environmental stressors must be strictly controlled. The following logical relationship dictates our handling protocols.
Environmental stressors and corresponding mitigation strategies for standard integrity.
Standard Operating Procedure (SOP): Storage & Handling
This methodology ensures the solid-state standard remains intact before transitioning to the solution phase.
Step 1: Thermal Equilibration
-
Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (20–25°C) for a minimum of 30 minutes prior to opening.
-
Causality: Omeprazole-derived impurities are highly hygroscopic. Opening a cold vial exposes the standard to ambient humidity, causing immediate condensation. Moisture ingress acts as a catalyst for solid-state hydrolysis of the benzimidazole ring, permanently altering the standard's purity profile.
Step 2: Micro-Weighing under Controlled Humidity
-
Action: Weigh the required mass using a calibrated microbalance (d = 0.01 mg) in an environment with relative humidity (RH) < 40%.
-
Causality: Minimizing ambient moisture exposure prevents the powder from clumping and degrading during the weighing process.
Step 3: Inert Gas Purging
-
Action: Purge the primary vial with dry Argon or Nitrogen gas immediately after weighing and before resealing for return to -20°C storage.
-
Causality: Displacing ambient oxygen and moisture with an inert, heavy gas (Argon) prevents oxidative and hydrolytic degradation during long-term storage of the remaining solid.
Workflow: Stock Solution Preparation & Aliquoting
Once the standard is dissolved, its degradation kinetics accelerate. A strict aliquoting workflow is required to prevent freeze-thaw damage.
Step-by-step workflow for the preparation and cryopreservation of stock solutions.
Step 1: Solvent Selection & Dissolution
-
Action: Dissolve the weighed standard in anhydrous HPLC-grade Acetonitrile or DMSO to achieve a 1.0 mg/mL stock concentration. Vortex gently until visually clear.
-
Causality: Aqueous solvents accelerate acid/base-catalyzed hydrolysis. Anhydrous organic solvents suppress solvolysis and maintain the structural integrity of the sulfone.
Step 2: Single-Use Aliquoting
-
Action: Dispense the stock solution into amber glass, low-bind microcentrifuge tubes in 50 µL or 100 µL volumes.
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and micro-precipitation, destroying the quantitative integrity of the standard. Single-use aliquots eliminate this risk.
Step 3: Cryopreservation
-
Action: Immediately transfer aliquots to -80°C storage.
Table 2: Stability & Storage Matrix
| State | Matrix | Temp | Max Shelf-Life | Causality for Limit |
| Solid Powder | Original Amber Vial | -20°C | 24 Months | Minimizes thermal kinetic energy; prevents solid-state degradation. |
| Stock Solution | DMSO / Acetonitrile | -80°C | 6 Months | Suppresses solvent-mediated solvolysis and nucleophilic attacks[5]. |
| Working Aliquot | Acetonitrile/Water | 4°C | < 24 Hours | Aqueous environments accelerate acid/base-catalyzed hydrolysis. |
Analytical Verification (Self-Validating Protocol)
To ensure Trustworthiness, the integrity of the standard must be verified using a stability-indicating reversed-phase liquid chromatography (RP-LC) method prior to use in critical assays[6].
Table 3: Stability-Indicating HPLC-UV Parameters
| Parameter | Specification | Causality / Scientific Implication |
| Column | C8 Fused-Core (50 mm × 2.1 mm, 2.7 µm) | Fused-core particles provide rapid resolution of structurally similar impurities without prolonged on-column thermal exposure[7]. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.6) | Omeprazole derivatives are unstable in acidic media. A weakly alkaline buffer ensures the benzimidazole ring remains intact[7]. |
| Mobile Phase B | Acetonitrile | Provides optimal organic modifier strength for eluting polar sulfones. |
| Detection | UV at 280 nm | Captures the conjugated pi-system of the benzimidazole and pyridine rings. |
| Column Temp | 25°C | Prevents on-column thermal degradation of the analyte[7]. |
Self-Validating System Methodology:
-
System Equilibration: Flush the column with the mobile phase gradient for 15 minutes to establish a stable baseline.
-
System Suitability Test (SST - The Validation Step): Before injecting the newly prepared standard, inject a blank (diluent) to confirm the absence of ghost peaks. Next, inject a known resolution mixture containing Omeprazole and Omeprazole Sulfone.
-
Causality: You must mathematically prove the system can separate the parent drug from the sulfone impurity (Resolution Factor Rs>2.0 )[6]. If the system fails this step, the subsequent standard verification is invalid.
-
-
Standard Injection: Inject 5 µL of the 4-Desmethoxy-4-nitro Omeprazole Sulfone working solution (diluted to 10 µg/mL).
-
Data Analysis: Verify that the primary peak accounts for >98% of the total peak area. The presence of early-eluting peaks indicates hydrolytic degradation, while late-eluting peaks suggest complex dimerization or aggregation.
References
1.[6] Title: A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules Source: nih.gov URL:
2. Title: Omeprazole impurity D - European Directorate for the Quality of Medicines & HealthCare Source: edqm.eu URL:
3.[1] Title: Omeprazole-impurities | Pharmaffiliates Source: pharmaffiliates.com URL:
4.[2] Title: CAS No : 1076199-93-3 | Product Name : 4-Desmethoxy-4-nitro omeprazole Sulfone Source: pharmaffiliates.com URL:
5.[3] Title: 73590-58-6, Omeprazole Formula - ECHEMI Source: echemi.com URL:
6.[5] Title: Omeprazole sulfone (Omeprazole sulphone) | Omeprazole Metabolite - MedchemExpress.com Source: medchemexpress.com URL:
7.[7] Title: Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column Source: researchgate.net URL:
8.[4] Title: Omeprazole EP Impurity D (Omeprazole USP Related Compound A, Omeprazole Sulfone) - Clinivex Source: theclinivex.com URL:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. echemi.com [echemi.com]
- 4. theclinivex.com [theclinivex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Reverse-Phase Chromatography (RP-LC) Methodologies for the Quantification of Nitro Omeprazole Sulfone and Related Impurities
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Scientific Context
Omeprazole, a widely prescribed proton-pump inhibitor (PPI), is highly susceptible to degradation during manufacturing and storage. The active pharmaceutical ingredient (API) can generate several process-related and degradation impurities, notably omeprazole sulfone (Impurity D) and nitro omeprazole sulfone (4-Desmethoxy-4-nitro omeprazole sulfone)[1][2]. Because nitro-aromatic compounds frequently carry genotoxic structural alerts, precise quantification of nitro omeprazole sulfone at trace levels is a critical regulatory requirement.
This application note details a robust, stability-indicating Reverse-Phase Liquid Chromatography (RP-LC) method designed to separate omeprazole from its sulfone and nitro-sulfone derivatives.
Mechanistic Principles of Separation
To move beyond simply executing a method, analytical scientists must understand the thermodynamic and chemical causality behind the chromatographic conditions chosen for benzimidazole derivatives.
Adsorption Isotherms and pH Dependency
Omeprazole and omeprazole sulfone behave as monoprotic acids with pKa values of approximately 9.20 and 8.15, respectively[3].
-
The Acidic Degradation Risk: In acidic mobile phases (pH < 6.0), these compounds remain neutral, which theoretically favors reverse-phase retention. However, benzimidazole derivatives undergo rapid acid-catalyzed degradation, making acidic conditions fundamentally incompatible with accurate quantification[4].
-
The Alkaline Solution: To ensure analyte stability, the mobile phase must be alkaline (pH 8.0–9.5)[5]. At this pH, a significant fraction of the molecules becomes negatively charged. Chemometric models and adsorption isotherm measurements reveal that using acetonitrile at high pH can cause "anti-Langmuirian" peak fronting due to complex solute-adsorbent interactions[3]. This is mitigated by carefully controlling the gradient profile and ionic strength of the buffer.
Stationary Phase Selection
Standard silica-based C18 columns suffer from rapid silica dissolution (hydrolysis of the siloxane backbone) at pH > 8.0. Therefore, the use of a base-deactivated, hybrid silica C18 column (e.g., Zorbax Extend C18 or XTerra MS C18) is an absolute necessity[5][6]. These columns utilize bidentate silane or organic-inorganic hybrid particles that provide steric protection against alkaline hydrolysis, ensuring reproducible retention times and prolonged column life.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) to ensure that the thermodynamic equilibrium of the column is adequate before any sample is analyzed.
Materials and Reagents
-
Analytes: Omeprazole standard, Omeprazole Sulfone (Impurity D), Nitro Omeprazole Sulfone.
-
Reagents: HPLC-grade Acetonitrile, Triethylamine (TEA), Orthophosphoric acid (85% w/v), Ultrapure Water (18.2 MΩ·cm).
-
Diluent: 0.01 M Sodium tetraborate buffer : Acetonitrile (75:25, v/v). Rationale: The alkaline borate buffer prevents in-situ degradation of the sample during autosampler storage.
Chromatographic Conditions
Table 1: Optimized RP-LC Parameters and Causality
| Parameter | Specification | Causality / Rationale |
| Column | Hybrid C18 (150 × 4.6 mm, 5 µm) | Base-deactivated matrix resists dissolution at pH 9.5. |
| Mobile Phase A | Water : TEA (1% v/v), pH 9.5 | Maintains analytes in a stable, ionized state; TEA acts as a competing base to mask residual silanols. |
| Mobile Phase B | Acetonitrile (100%) | Provides required elution strength for the highly hydrophobic nitro-sulfone impurity. |
| Flow Rate | 0.8 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temp | 25 °C | Ensures reproducible adsorption isotherms and stable retention times. |
| Detection | UV at 280 nm | Captures the maximum absorbance for the benzimidazole chromophore[5]. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 82 | 18 | Isocratic hold to separate early-eluting polar degradants. |
| 7.2 | 82 | 18 | Start of gradient ramp. |
| 10.5 | 50 | 50 | Elution of highly retained nitro omeprazole sulfone. |
| 12.0 | 50 | 50 | Column wash phase. |
| 16.0 | 82 | 18 | Re-equilibration to initial conditions. |
| 18.0 | 82 | 18 | End of run. |
Step-by-Step Sample Preparation
-
Standard Preparation: Accurately weigh 10 mg of Omeprazole and 1 mg each of Omeprazole Sulfone and Nitro Omeprazole Sulfone.
-
Dissolution: Dissolve the standards in 10 mL of the alkaline diluent (0.01 M Sodium tetraborate : Acetonitrile). Sonicate for 5 minutes. Crucial Step: Protect all flasks from light using amber glassware, as omeprazole is highly photolabile.
-
Dilution: Dilute the stock solution with the diluent to achieve a target working concentration of 100 µg/mL for Omeprazole and 1 µg/mL for the impurities (representing a 1.0% impurity specification limit).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of filtrate to prevent adsorption losses.
System Suitability Testing (SST)
Before analyzing unknown samples, inject the standard mixture in triplicate. The system is only validated for use if the following criteria are met:
-
Resolution ( Rs ): Must be > 2.0 between Omeprazole Sulfone and Omeprazole. (Failure indicates incorrect mobile phase pH or column degradation).
-
Tailing Factor ( Tf ): Must be < 1.5 for all peaks. (Failure indicates anti-Langmuirian overloading or secondary silanol interactions).
-
Precision: The Relative Standard Deviation (%RSD) of the peak areas for 3 replicate injections must be ≤ 2.0% .
Analytical Workflow & Logical Relationships
The following diagram illustrates the logical decision-making process for mobile phase and stationary phase selection, demonstrating the causality between chemical environment and analytical success.
Logical pathway for mobile phase pH and stationary phase selection.
Data Presentation & Validation Parameters
The table below summarizes the expected chromatographic behavior and validation metrics based on the described methodology. Because the sulfone ( pKa 8.15) is fully ionized at pH 9.5 while omeprazole ( pKa 9.20) is only partially ionized, the sulfone exhibits lower hydrophobicity and elutes first. The addition of the nitro group in nitro omeprazole sulfone significantly increases the molecule's overall lipophilicity, resulting in the longest retention time.
Table 3: Representative Validation Metrics and Elution Order
| Analyte | Relative Retention Time (RRT) | LOD (µg/mL) | LOQ (µg/mL) | Peak Symmetry ( Tf ) |
| Omeprazole Sulfone (Imp D) | 0.82 | 0.13 | 0.55 | 1.10 |
| Omeprazole (API) | 1.00 | 0.12 | 0.39 | 1.05 |
| Nitro Omeprazole Sulfone | 1.45 | 0.15 | 0.60 | 1.12 |
Conclusion
The accurate quantification of nitro omeprazole sulfone and omeprazole sulfone requires a deep understanding of the analytes' acid-base chemistry. By utilizing an alkaline mobile phase (pH 9.5) to prevent acid-catalyzed degradation and pairing it with a base-resistant hybrid C18 column, analysts can achieve a robust, self-validating, and stability-indicating method. This approach ensures high-fidelity data that meets stringent regulatory thresholds for process-related impurities.
References
-
Åsberg, D., Leśko, M., Samuelsson, J., Karlsson, A., Kaczmarski, K., & Fornstedt, T. (2016). "Combining Chemometric Models with Adsorption Isotherm Measurements to Study Omeprazole in RP-LC." Chromatographia, 79(19), 1283-1291.[Link]
-
Seshadri, R. K., Raghavaraju, T. V., & Chakravarthy, I. E. (2013). "A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules." Scientia Pharmaceutica, 81(2), 437-458.[Link]
-
Iuga, C. A., Bojita, M. T., & Leucuta, S. E. (2009). "Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs." Farmacia, 57(5), 534-541.[Link]
-
Ahmad, L., Khan, A., & Iqbal, Z. (2011). "Optimization and validation of HPLC-UV method for simultaneous determination of Omeprazole and its metabolites in human plasma: Effects of various experimental conditions and parameters." Journal of Liquid Chromatography & Related Technologies, 34(15), 1488-1501.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Interference in 4-Desmethoxy-4-nitro Omeprazole Sulfone Analysis
Welcome to the technical support center for the bioanalysis of 4-Desmethoxy-4-nitro Omeprazole Sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve one of the most persistent challenges in quantitative LC-MS/MS analysis: matrix interference. As an impurity and potential metabolite of Omeprazole, accurate quantification of this sulfone analogue is critical.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is 4-Desmethoxy-4-nitro Omeprazole Sulfone?
A1: 4-Desmethoxy-4-nitro Omeprazole Sulfone is recognized as an impurity that can arise during the synthesis of Omeprazole.[1] Its chemical structure is related to Omeprazole and its primary metabolites, such as Omeprazole Sulfone.[3] Accurate detection and quantification are essential for quality control in drug manufacturing and for comprehensive metabolic profiling in pharmacokinetic studies.
Q2: What exactly is "matrix interference" in LC-MS/MS analysis?
A2: Matrix interference, or the matrix effect, is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[4][5] This phenomenon can manifest in two primary ways:
-
Ion Suppression: A reduction in the analyte's signal intensity, leading to under-quantification and poor sensitivity. This is the most common form of matrix effect.[4][5]
-
Ion Enhancement: An increase in the analyte's signal intensity, resulting in over-quantification.[4][6]
These effects compromise the accuracy, precision, and reproducibility of an assay.[7][8]
Q3: What are the typical signs of matrix interference in my chromatogram?
A3: The presence of matrix effects can be inferred from several indicators in your analytical run:
-
Poor Reproducibility: Inconsistent peak areas or analyte-to-internal standard ratios across replicate injections of the same sample.
-
Reduced Sensitivity: The analyte signal is much lower in a biological sample compared to the same concentration in a pure solvent.[9]
-
Inaccurate Quantification: Quality control (QC) samples fail to meet acceptance criteria as stipulated by regulatory guidelines like those from the FDA or EMA.[4][8][10]
-
Irregular Peak Shapes: Peaks may exhibit tailing or fronting, which can be exacerbated by matrix components.[11]
-
Baseline Instability: A noisy or drifting baseline can indicate the presence of interfering compounds.[11]
Q4: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) so critical for this analysis?
A4: A SIL-IS is the gold standard for quantitative LC-MS bioanalysis because it has nearly identical chemical and physical properties to the analyte.[12] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[12][13][14] By using the ratio of the analyte signal to the SIL-IS signal, variability introduced by matrix effects and sample preparation can be effectively compensated for, leading to reliable quantification.[3][15] While structural analogues can be used, they may have different retention times or ionization efficiencies, making them less effective at correcting for matrix effects.[16]
In-Depth Troubleshooting Guide
This section provides a systematic workflow to diagnose, quantify, and mitigate matrix effects during the analysis of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Problem: My assay shows poor sensitivity, and the results are highly variable. How do I confirm matrix interference is the cause?
Solution: You must experimentally quantify the extent of the matrix effect. The two most established methods are the post-column infusion and the post-extraction spike experiments.
Workflow: Diagnosing Matrix Interference
Caption: A workflow for diagnosing and quantifying matrix effects.
Experimental Protocol 1: Post-Column Infusion (Qualitative Assessment)
This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.
-
Setup: Infuse a standard solution of 4-Desmethoxy-4-nitro Omeprazole Sulfone at a constant flow rate into the LC eluent stream just after the analytical column but before the mass spectrometer inlet.
-
Injection: While the standard is infusing, inject a blank, extracted matrix sample (e.g., plasma that has undergone your sample preparation procedure).
-
Analysis: Monitor the signal of the infused analyte. A stable, flat baseline should be observed. Any deviation (a dip or a peak) in this baseline indicates that components eluting from the column at that specific time are causing ion suppression or enhancement, respectively.[7][17]
-
Interpretation: If a significant dip in the signal occurs at the retention time of your analyte, it confirms that co-eluting matrix components are suppressing its ionization.
Experimental Protocol 2: Post-Extraction Spike (Quantitative Assessment)
This is the industry-standard method for calculating a quantitative "Matrix Factor" (MF).[18]
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Post-Extracted Matrix): Obtain blank biological matrix (e.g., plasma from at least 6 different sources). Process these samples using your established extraction procedure. After extraction, spike the resulting clean extract with the analyte at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Analyte in Pure Solution): Prepare solutions of the analyte in the reconstitution solvent at the exact same concentrations as used in Set A.
-
-
Analysis: Analyze both sets of samples via LC-MS/MS.
-
Calculation: The Matrix Factor (MF) is calculated as follows:
-
MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
-
Interpretation (per FDA/EMA guidelines): [8][10]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression. For example, an MF of 0.6 indicates a 40% signal suppression.
-
MF > 1: Ion enhancement. The goal is to have an MF value as close to 1 as possible, with a low coefficient of variation (%CV) across different matrix sources.
-
Problem: I've confirmed significant ion suppression. How do I eliminate it?
Solution: Improving your sample preparation procedure is the most effective way to remove interfering matrix components before they enter the analytical system.[4][18] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Workflow: Mitigating Matrix Interference via Sample Preparation
Caption: Decision tree for selecting a sample preparation method.
Comparison of Sample Preparation Techniques
The choice between PPT, LLE, and SPE depends on the required cleanliness of the extract versus the desired throughput and complexity of the method.[19]
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mechanism | Protein denaturation and removal by centrifugation. | Partitioning of analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent, interferences are washed away. |
| Selectivity | Low. Co-extracts many endogenous components like phospholipids.[19] | Moderate. Can be optimized by adjusting solvent polarity and pH.[18] | High. Sorbent chemistry can be tailored for specific analyte properties. |
| Matrix Effect | Highest. Significant ion suppression is common, especially from phospholipids.[20] | Lower than PPT, but can still be significant. | Lowest. Provides the cleanest extracts and most significant reduction in matrix effects.[4] |
| Analyte Recovery | Generally high, but can be variable.[21] | Good, but can be affected by analyte solubility and pH.[19] | Excellent and highly reproducible with method optimization. |
| Throughput | High. Simple and easily automated.[19] | Low to Moderate. More labor-intensive and harder to automate.[19] | Moderate to High. Can be fully automated in 96-well plate format. |
| Recommendation | Suitable for early discovery/screening. Not recommended for regulated bioanalysis where matrix effects are a concern. | A good intermediate option offering better cleanup than PPT. | The recommended approach for overcoming significant matrix effects in validated bioanalytical methods. |
Experimental Protocol 3: Generic Solid-Phase Extraction (SPE) for Plasma
This protocol provides a starting point for developing a robust SPE method for a neutral/basic compound like an Omeprazole analogue. Optimization is required.
-
Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18 or a polymer-based sorbent like Oasis HLB) that will retain the analyte via hydrophobic interactions.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1 mL of water (or a weak buffer) through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 400 µL of 2% phosphoric acid) onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove highly polar interferences like salts. This step is crucial for removing matrix components that do not bind strongly to the sorbent.[22]
-
Elution: Elute the analyte of interest with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol, potentially with a modifier like 2% ammonium hydroxide to ensure a basic analyte is in its neutral state for efficient elution).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte, improving sensitivity.[23]
Problem: I've optimized my SPE protocol, but a stubborn matrix effect remains. What are my next steps?
Solution: If a well-developed SPE method is insufficient, you may need to enhance your chromatographic separation or use a more targeted sample cleanup approach.
-
Switch to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) utilizes columns with smaller particles (<2 µm), which provide significantly higher resolution and narrower peaks compared to traditional HPLC.[24] This increased peak capacity makes it more likely that your analyte will be chromatographically separated from any remaining interfering matrix components, thereby reducing or eliminating the matrix effect.[25][26][27]
-
Targeted Phospholipid Removal: Phospholipids from plasma and serum are a primary cause of ion suppression in ESI-MS.[20][28] If you suspect they are the culprit, use a specific removal strategy:
-
HybridSPE-Phospholipid Technology: These devices combine simple protein precipitation with a zirconia-based chemical filtration that selectively captures phospholipids, allowing analytes to pass through.[20] This is a highly effective method for generating clean extracts.[28]
-
Phospholipid Removal Plates: Several commercially available 96-well plates are designed specifically for high-throughput phospholipid removal.[29]
-
-
Consider Alternative Ionization: Electrospray Ionization (ESI) is highly sensitive but also highly susceptible to matrix effects.[18] Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is often less prone to ion suppression from non-volatile matrix components like salts and phospholipids.[30] If available, testing your method with an APCI source could provide a solution.
By systematically applying these diagnostic and troubleshooting strategies, you can successfully overcome matrix interference and develop a robust, accurate, and reliable analytical method for 4-Desmethoxy-4-nitro Omeprazole Sulfone, ensuring the integrity of your research and development data in accordance with global regulatory standards.[8][31][32]
References
-
Jonkers, J., van der Heijden, R., & Visser, G. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved March 7, 2026, from [Link]
-
(n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Retrieved March 7, 2026, from [Link]
-
Riahi, S., & Ganjali, M. R. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved March 7, 2026, from [Link]
-
Arrivault, S., Guenther, M., Ivana, S., & Strebava, J. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Retrieved March 7, 2026, from [Link]
-
(2022, April 15). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. Retrieved March 7, 2026, from [Link]
-
Lin, Z. J., & Li, W. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Rosing, H., van der Heijden, J., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 287-293. Retrieved March 7, 2026, from [Link]
-
Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved March 7, 2026, from [Link]
-
(n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
-
D'Avolio, A., Simiele, M., & Baietto, C. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
(n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved March 7, 2026, from [Link]
-
Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. Retrieved March 7, 2026, from [Link]
-
(2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Batavia Biosciences. Retrieved March 7, 2026, from [Link]
-
Harrison, M., & Jones, A. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2831-2844. Retrieved March 7, 2026, from [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. Journal of the American Society for Mass Spectrometry, 19(5), 713-722. Retrieved March 7, 2026, from [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. ResearchGate. Retrieved March 7, 2026, from [Link]
-
(n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Retrieved March 7, 2026, from [Link]
-
Al-Ghobashy, M. A., & Abdel-Megied, A. M. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 488. Retrieved March 7, 2026, from [Link]
-
(n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation. Retrieved March 7, 2026, from [Link]
-
Mouchahoir, T., & Schiel, J. E. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Chromatography B, 1152, 122228. Retrieved March 7, 2026, from [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2011, November 22). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. ACS Publications. Retrieved March 7, 2026, from [Link]
-
(n.d.). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Retrieved March 7, 2026, from [Link]
-
(n.d.). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. ResearchGate. Retrieved March 7, 2026, from [Link]
-
(2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Retrieved March 7, 2026, from [Link]
-
Kumar, G. R., & Kumar, S. (n.d.). bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate. Retrieved March 7, 2026, from [Link]
-
C.K. Hu, C. (2013, May 29). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. IntechOpen. Retrieved March 7, 2026, from [Link]
-
(n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
-
S, K., & S, R. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved March 7, 2026, from [Link]
-
(n.d.). Method Validation Guidelines. BioPharm International. Retrieved March 7, 2026, from [Link]
-
(2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. The Nest. Retrieved March 7, 2026, from [Link]
-
(2021, May 31). How to reduce matrix effect for HPLC-UV analysis?. ResearchGate. Retrieved March 7, 2026, from [Link]
-
(n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved March 7, 2026, from [Link]
-
(n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Waters Corporation. Retrieved March 7, 2026, from [Link]
-
(2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Retrieved March 7, 2026, from [Link]
-
(n.d.). CAS No : 1076199-93-3 | Product Name : 4-Desmethoxy-4-nitro omeprazole Sulfone. Pharmaffiliates. Retrieved March 7, 2026, from [Link]
-
(n.d.). Omeprazole Impurity. Axios Research. Retrieved March 7, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Omeprazole Impurity | Axios Research [axios-research.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nebiolab.com [nebiolab.com]
- 6. Matrix Effects in LC-MS: Challenges and Solutions [app.swapcard.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 25. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
- 29. lcms.cz [lcms.cz]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. ema.europa.eu [ema.europa.eu]
- 32. ema.europa.eu [ema.europa.eu]
Troubleshooting retention time shifts for omeprazole nitro sulfone impurities
Technical Support Center: Omeprazole & Impurities Analysis
A Senior Application Scientist's Guide to Troubleshooting Retention Time Shifts
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with the HPLC analysis of omeprazole and its related nitro and sulfone impurities. Unstable retention times are a common challenge in liquid chromatography, leading to unreliable peak identification and inaccurate quantification. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: My retention times for omeprazole and its impurities are shifting between injections or between sequences. What are the most common causes?
Retention time (RT) instability in the analysis of omeprazole and its impurities is almost always traceable to one of four areas: the mobile phase, the column, the HPLC system, or the sample preparation.
Because omeprazole is a weak base that is highly sensitive to pH, the most frequent culprit is the mobile phase, specifically its pH. Even minor variations in buffer preparation can lead to significant RT drift. Other common causes include inadequate column equilibration, temperature fluctuations, inconsistent flow rates, and using a sample diluent that is too strong.
A systematic approach is crucial for efficient troubleshooting. The following workflow provides a logical path to identify the root cause of the issue.
Solving stability issues of 4-Desmethoxy-4-nitro Omeprazole Sulfone in solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Desmethoxy-4-nitro Omeprazole Sulfone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues encountered in solution. The guidance herein is based on established principles of pharmaceutical stability testing and the known chemical behavior of related structural motifs, including benzimidazoles, sulfones, and nitroaromatic compounds.
Introduction: Understanding the Stability Challenges
4-Desmethoxy-4-nitro Omeprazole Sulfone is a compound structurally related to omeprazole, a well-known proton pump inhibitor. Its structure comprises three key moieties: a benzimidazole ring, a pyridine ring substituted with a nitro group, and a sulfone linkage. Each of these functional groups contributes to the molecule's overall chemical properties and potential stability liabilities. Unlike omeprazole, which is a sulfoxide, this analog is a sulfone, which generally confers greater resistance to oxidation. However, the presence of the electron-withdrawing nitro group on the pyridine ring and the inherent reactivity of the benzimidazole system can present unique stability challenges, particularly in solution.
This guide will help you navigate these challenges by providing a framework for identifying and solving stability issues, ensuring the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 4-Desmethoxy-4-nitro Omeprazole Sulfone in solution.
Q1: My solution of 4-Desmethoxy-4-nitro Omeprazole Sulfone is changing color (e.g., turning yellow or brown). What is happening?
A1: A color change is a common visual indicator of degradation. For many nitroaromatic compounds and benzimidazole derivatives, the formation of colored degradants is a known phenomenon. This can be due to a variety of factors, including:
-
Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV light. This can lead to the formation of colored byproducts.[1][2][3] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH-Dependent Hydrolysis: While the sulfone group is generally stable to hydrolysis, the overall molecule may have pH-dependent stability.[4] Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of the benzimidazole or pyridine rings.
-
Oxidation: Although the sulfone is the highest oxidation state of sulfur, other parts of the molecule, such as the benzimidazole ring, can be susceptible to oxidation.[5] This can be initiated by dissolved oxygen, trace metal ions, or exposure to oxidizing agents.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my compound. What are the likely sources of these new peaks?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities. The most likely sources are:
-
Degradation Products: These are new chemical entities formed from the breakdown of 4-Desmethoxy-4-nitro Omeprazole Sulfone. To confirm this, you should perform a forced degradation study, which will help you to intentionally generate these products and identify them.[6][7][8][9]
-
Process-Related Impurities: These are substances that may be present from the synthesis of the compound. A fresh, well-characterized standard of your compound is necessary to differentiate between impurities and degradation products.
-
Solvent/Mobile Phase Interactions: Some organic solvents or mobile phase additives can react with the analyte over time, especially under certain conditions (e.g., elevated temperature, light exposure). It is important to assess the stability of your compound in the chosen analytical diluent.
Q3: What are the most critical factors to control to ensure the stability of my stock solutions?
A3: To maintain the integrity of your stock solutions, you should focus on the following:
-
Solvent Selection: Choose a high-purity, inert solvent. Acetonitrile and methanol are common choices for many nitroaromatic compounds.[6] Avoid reactive solvents. It is also advisable to prepare solutions fresh whenever possible.
-
pH Control: If using aqueous solutions, buffering the solution to a neutral or slightly acidic pH may enhance stability. The optimal pH should be determined experimentally through a pH-stability profile study.
-
Light Protection: As mentioned, always protect your solutions from light.[1][2][3]
-
Temperature: Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to slow down the rate of degradation. However, you must first confirm that your compound is stable to freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage of highly sensitive compounds, purging the solution with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q4: How does the nitro group affect the stability of the molecule compared to other omeprazole analogs?
A4: The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties and reactivity of the pyridine ring. This can:
-
Increase Susceptibility to Nucleophilic Attack: The electron-deficient pyridine ring may be more susceptible to nucleophilic attack, potentially leading to degradation pathways not observed in other omeprazole analogs.
-
Influence Photostability: The nitro group is a chromophore that can absorb UV light, making the molecule more prone to photodegradation.[1][2][3] Common photodegradation pathways for nitroaromatics involve the reduction of the nitro group to a nitroso group.[1]
-
Impact Acidity/Basicity: The nitro group will decrease the basicity of the pyridine nitrogen, which can affect the molecule's solubility and interaction with different pH environments.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common stability issues.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Actions |
| Rapid loss of parent compound peak area in HPLC analysis. | Solution Instability: The compound is degrading in the analytical solvent or under the analysis conditions. | 1. Prepare Samples Fresh: Analyze samples immediately after preparation. 2. Investigate Diluent Effects: Prepare solutions in different solvents (e.g., acetonitrile, methanol, water with co-solvent) to see if stability improves. 3. Control Temperature: Keep sample vials in a cooled autosampler (e.g., 4 °C). 4. Protect from Light: Use amber autosampler vials or cover the vial tray. |
| Appearance of multiple, small, and broad peaks in the chromatogram. | Complex Degradation Pathway: The compound is degrading into numerous products, possibly through multiple pathways. | 1. Perform a Systematic Forced Degradation Study: Analyze the degradation under controlled acidic, basic, oxidative, photolytic, and thermal stress to identify major degradation products.[6][7][8][9] 2. Optimize HPLC Method: Develop a stability-indicating HPLC method with sufficient resolution to separate all degradation products from the parent peak. This may require experimenting with different columns, mobile phases, and gradient profiles.[10][11][12] 3. Use a PDA Detector: A photodiode array (PDA) detector can help to assess peak purity and identify if co-elution is occurring. |
| Inconsistent results between experiments. | Uncontrolled Experimental Variables: Variations in light exposure, temperature, solution age, or solvent purity are affecting stability. | 1. Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented. 2. Use High-Purity Solvents: Use HPLC-grade or higher purity solvents and prepare fresh mobile phases daily. 3. Control Environmental Conditions: Conduct experiments in a controlled environment with consistent lighting and temperature. |
| Precipitation of the compound in solution. | Poor Solubility or pH-dependent Solubility: The compound may have limited solubility in the chosen solvent, or its solubility may change with pH. | 1. Determine Solubility: Experimentally determine the solubility of the compound in various solvents. 2. Use Co-solvents: If aqueous solutions are necessary, consider using a co-solvent (e.g., acetonitrile, methanol, DMSO) to improve solubility. 3. Adjust pH: For aqueous solutions, adjust the pH to a range where the compound is most soluble. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to assess the stability of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish degradation pathways. This is essential for developing a stability-indicating analytical method.[6][7][8][9]
Materials:
-
4-Desmethoxy-4-nitro Omeprazole Sulfone
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
pH meter, calibrated
-
Heating block or water bath
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature and analyze at initial, 2, 4, 8, and 24-hour time points.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or with heating (e.g., 60 °C).
-
Before injection, neutralize the sample with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Follow the same time points and escalation of conditions as for acid hydrolysis.
-
Before injection, neutralize the sample with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at the specified time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer a small amount of the solid compound into a vial and place it in an oven at a controlled temperature (e.g., 80 °C) for 24 hours.
-
Also, prepare a solution of the compound (e.g., 1 mg/mL in a stable solvent) and heat it at 60 °C.
-
Analyze the samples at the specified time points.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound (e.g., 1 mg/mL in a stable solvent).
-
Expose the solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Prepare a control sample by wrapping the vial in aluminum foil and placing it in the same chamber.
-
Analyze both the exposed and control samples at appropriate time points.
-
Data Analysis:
-
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from all potential degradation products and impurities.[10][11][12]
Initial HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 305 nm (or use a PDA detector to scan a range)
-
Injection Volume: 10 µL
Method Development Workflow:
-
Initial Screening: Inject the unstressed compound and the mixture of stressed samples from the forced degradation study using the initial HPLC conditions.
-
Evaluate Resolution: Assess the separation between the parent peak and all degradation peaks. Pay close attention to any co-eluting peaks.
-
Optimize Mobile Phase:
-
pH: If separation is poor, try a different pH for the aqueous mobile phase (e.g., a phosphate buffer at pH 7).
-
Organic Modifier: Try methanol as an alternative to acetonitrile, as this can change the selectivity.
-
-
Optimize Gradient: Adjust the gradient slope and duration to improve the resolution of closely eluting peaks.
-
Column Screening: If adequate separation cannot be achieved on a C18 column, try a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Visualizations and Data
Diagrams
Caption: Potential degradation pathways of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Caption: Workflow for troubleshooting stability issues.
Data Tables
Table 1: Recommended Solvents for Stock Solutions and Storage Conditions
| Solvent | Purity | Recommended Storage Temperature | Light Protection | Notes |
| Acetonitrile | HPLC Grade or higher | 2-8 °C or -20 °C | Amber vials or foil wrap | Good general-purpose solvent for nitroaromatics. |
| Methanol | HPLC Grade or higher | 2-8 °C or -20 °C | Amber vials or foil wrap | Can be more reactive than acetonitrile in some cases. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Room Temperature (if anhydrous) | Amber vials or foil wrap | High boiling point, can be difficult to remove. Use with caution in analytical methods. |
| Water (with co-solvent) | Type I Ultrapure | 2-8 °C | Amber vials or foil wrap | Use a buffer to control pH. Assess solubility before use. |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway | Expected Outcome |
| Acid Hydrolysis | 0.1 N - 1 N HCl, RT - 60 °C | Cleavage of ether or other labile bonds. | Formation of polar degradants. |
| Base Hydrolysis | 0.1 N - 1 N NaOH, RT - 60 °C | Degradation of the benzimidazole or pyridine rings. | Formation of polar degradants. |
| Oxidation | 3-30% H₂O₂, RT | Oxidation of the benzimidazole ring. | Formation of N-oxides or other oxidized species. |
| Photolysis | ICH Q1B light exposure | Photoreduction of the nitro group, ring cleavage. | Formation of nitroso derivatives, phenols, and other complex products.[1][2][3] |
| Thermal Stress | 60-80 °C (solution), >80 °C (solid) | Isomerization, thermolytic decomposition. | Formation of various degradants, potential for complex mixtures. |
References
- Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
-
Anuta, V., et al. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PMC. Retrieved from [Link]
-
Defense Technical Information Center. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Retrieved from [Link]
- Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604.
-
ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters. Retrieved from [Link]
-
Waters. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
Syensqo. (n.d.). Sulfone Polymers - Hydrolytic Stability. Retrieved from [Link]
-
LCGC International. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved from [Link]
-
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Human Journals. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
ResearchGate. (2024). Benzimidazole and Its Derivatives: Exploring Their Crucial Role in Medicine and Agriculture: A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative formation of benzimidazole paired with the reduction of CO2. Retrieved from [Link]
-
MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Frontiers. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]
-
PubMed. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Retrieved from [Link]
-
PubMed. (n.d.). Thermoanalytical investigation of some sulfone-containing drugs. Retrieved from [Link]
Sources
- 1. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. syensqo.com [syensqo.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. pharmainfo.in [pharmainfo.in]
- 10. web.vscht.cz [web.vscht.cz]
- 11. irjpms.com [irjpms.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Eliminating Autosampler Carryover of 4-Desmethoxy-4-nitro Omeprazole Sulfone
Welcome to the Advanced Troubleshooting Knowledge Base. This guide is designed for analytical scientists and drug development professionals dealing with persistent liquid chromatography-mass spectrometry (LC-MS/MS) carryover issues related to 4-Desmethoxy-4-nitro Omeprazole Sulfone (Omeprazole Impurity).
Because of its unique physicochemical properties, this specific impurity is notorious for non-specific binding to instrument flow paths, compromising the integrity of pharmacokinetic (PK) assays and quality control validations.
System Overview & Compound Profile
To defeat carryover, we must first understand the molecular enemy. 4-Desmethoxy-4-nitro Omeprazole Sulfone exhibits a highly problematic combination of hydrophobicity and localized polarity.
Table 1: Physicochemical Profile & Adsorption Risks
| Property | Value / Characteristic | Carryover Risk Mechanism |
| CAS Number | 1076199-93-3 | N/A |
| Molecular Formula | C₁₆H₁₆N₄O₅S | High molecular complexity drives multi-modal binding. |
| Structural Moieties | Benzimidazole, Nitro-pyridine, Sulfone | Strong electron-withdrawing groups create rigid, sticky aromatic systems. |
| Hydrophobicity | Very High | Severe adsorption to polymeric rotor seals (e.g., Vespel) and PTFE tubing. |
| Acid/Base Stability | Acid-Labile | Degrades or precipitates in acidic wash solvents (e.g., 0.1% Formic Acid). |
Troubleshooting Guide & FAQs
Q1: How do I definitively isolate the autosampler as the source of the carryover?
A: A common pitfall in LC-MS/MS troubleshooting is assuming a ghost peak originates from the autosampler when it is actually late-eluting residue from the analytical column. To prevent wasted time, you must execute a Self-Validating Isolation Test .
Protocol 1: The Self-Validating Isolation Test
-
Rationale: By physically or electronically bypassing the autosampler injection mechanism, we remove it from the flow path. If the peak persists, the column or mobile phase is contaminated. If the peak disappears, the autosampler is the definitive source.
-
Step 1: Inject your Upper Limit of Quantification (ULOQ) standard normally.
-
Step 2: Inject a blank matrix (Blank 1) normally to confirm the presence of the carryover peak.
-
Step 3: Execute a "Zero-Volume Injection" or run a gradient without actuating the injection valve (Gradient Bypass).
-
Validation Check: Evaluate the chromatogram from Step 3.
-
System Validated (Autosampler Source): The carryover peak is absent . Proceed to Protocol 2.
-
System Failed (Column Source): The carryover peak is present . You must flush your column with a high-organic solvent before proceeding.
-
Fig 1: Diagnostic workflow for isolating and resolving autosampler carryover.
Q2: What is the mechanistic cause of 4-Desmethoxy-4-nitro Omeprazole Sulfone sticking to the autosampler?
A: Carryover for this compound is driven by multi-modal adsorption .
-
Hydrophobic Adsorption: The bulky sulfone and nitro-aromatic rings strongly partition into hydrophobic surfaces, particularly the polyimide-based Vespel polymers commonly used in injection valve rotor seals.
-
Ion-Dipole Interactions: The basic nitrogen atoms in the benzimidazole ring can interact with exposed metal oxides in stainless steel needles or free silanols in glass vials.
According to [1], omeprazole derivatives suffer from severe solubility and ionization issues under acidic conditions. Using standard acidic washes (like 0.1% Formic Acid) forces the compound into an uncharged, highly hydrophobic state that clings aggressively to the needle exterior.
Fig 2: Mechanistic causality of adsorption and targeted solvent disruption strategies.
Q3: How should I formulate my autosampler wash solvents to eliminate this specific impurity?
A: You must abandon standard acidic wash solvents. To eliminate this compound, the wash solvent must simultaneously disrupt hydrophobic interactions and maintain the analyte in a highly soluble, basic state.
Protocol 2: The High-pH / High-Organic Wash Strategy
-
Rationale: Isopropanol (IPA) is a superior solvent for disrupting hydrophobic interactions on polymeric surfaces compared to methanol or acetonitrile alone. Ammonium hydroxide (NH₄OH) raises the pH, preventing the acid-catalyzed degradation of the omeprazole backbone and neutralizing basic binding sites [1].
-
Step 1 (Strong Wash Formulation): Prepare a solution of 40% Acetonitrile, 40% Isopropanol, and 20% Milli-Q Water. Add 0.1% to 0.5% Ammonium Hydroxide (NH₄OH).
-
Step 2 (Weak Wash Formulation): Prepare a solution matching your initial mobile phase conditions (e.g., 5 mM Ammonium Bicarbonate, pH 8.0) to re-equilibrate the needle and prevent baseline disturbances.
-
Step 3 (Multiwash Execution): Program the autosampler to perform an active, continuous flush of the needle exterior for at least 15 seconds using the Strong Wash, followed by a 5-second Weak Wash.
-
Validation Check: Inject the ULOQ standard followed by three consecutive blanks.
-
System Validated: Blank 1 shows < 20% of the Lower Limit of Quantification (LLOQ) area. Blanks 2 and 3 show no detectable peak.
-
Table 2: Wash Solvent Efficacy Comparison for Omeprazole Sulfone Derivatives
| Wash Solvent Composition | pH Environment | Elution Power | Typical Carryover (%) | Assessment |
| 100% Methanol | Neutral | Moderate | ~0.50% | Fails FDA bioanalytical criteria |
| 50:50 ACN:H₂O + 0.1% Formic Acid | Acidic | Low | >1.00% | Exacerbates binding; causes degradation |
| 40:40:20 ACN:MeOH:H₂O | Neutral | High | ~0.10% | Marginal; risks batch failure |
| 40:40:20 ACN:IPA:H₂O + 0.1% NH₄OH | Basic | Very High | <0.002% | Optimal / Passes validation |
Q4: I have optimized my wash solvents, but carryover persists. What hardware modifications are required?
A: If chemical optimization fails, the physical hardware is acting as an irreversible sink for the analyte.
-
Rotor Seal Replacement: Standard autosampler injection valves use Vespel (a polyimide) rotor seals. Vespel is highly adsorptive to hydrophobic sulfones. According to [2] and [3], switching the rotor seal to PEEK (Polyetheretherketone) or Tefzel drastically reduces the adsorption of hydrophobic compounds.
-
Flow-Through Needle (FTN) Architecture: If you are using a fixed-loop autosampler, the internal surfaces of the needle are only washed by the sample solvent. Upgrading to a Flow-Through Needle design ensures that the interior of the needle is continuously washed by the mobile phase gradient during the entire chromatographic run, leaving only the exterior to be managed by the wash solvent [1] [4].
References
-
Waters Corporation. "ACQUITY UPLC I-CLASS: Minimizing Carryover to Enhance the LC-MS/MS Quantitative Range." Waters Application Notes. URL:[Link]
-
Shimadzu Scientific Instruments. "Solving Carryover Problems in HPLC." Shimadzu Technical Support. URL: [Link]
-
LCGC International. "Autosampler Carryover." Chromatography Online. URL: [Link]
-
Agilent Technologies. "Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function." Agilent Technical Overview. URL: [Link]
Technical Support Center: Improving Sensitivity for Trace Level Detection of Nitro Omeprazole Sulfone
Welcome to the technical support center dedicated to enhancing the sensitivity for trace-level detection of nitro omeprazole sulfone. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis of this and similar compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The information provided is grounded in established scientific principles and practical, field-proven insights to ensure the integrity and reliability of your analytical methods.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of nitro omeprazole sulfone, providing concise and actionable answers.
Q1: What are the primary challenges in achieving low detection limits for nitro omeprazole sulfone?
A1: The primary challenges stem from several factors:
-
Ion Suppression: Co-eluting matrix components from biological samples can significantly reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[1]
-
Analyte Stability: Omeprazole and its derivatives, including the sulfone metabolite, are known to be unstable, particularly in acidic conditions.[2][3][4][5] Degradation during sample preparation or analysis can lead to lower-than-expected concentrations.
-
Low Endogenous Concentrations: As a metabolite, nitro omeprazole sulfone may be present at very low concentrations in biological matrices, requiring highly sensitive analytical instrumentation and optimized methods.
-
Matrix Effects: Beyond ion suppression, other matrix components can interfere with the analysis, causing inaccuracies in quantification.[6]
Q2: Which analytical technique is most suitable for trace-level detection of nitro omeprazole sulfone?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity, selectivity, and specificity.[1][7][8] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in complex biological matrices, reducing background noise and enhancing the signal-to-noise ratio.[1][9]
Q3: How can I minimize ion suppression in my LC-MS/MS analysis?
A3: Mitigating ion suppression is crucial for improving sensitivity. Key strategies include:
-
Effective Sample Preparation: Employ rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][10]
-
Chromatographic Separation: Optimize the HPLC/UPLC method to ensure the analyte elutes in a region free from significant matrix interference. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[11][12]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected similarly by ion suppression.[13]
Q4: What are the critical parameters to optimize in the mass spectrometer for enhanced sensitivity?
A4: For optimal sensitivity, careful tuning of the following MS parameters is essential:
-
Ion Source Parameters: Optimize the electrospray ionization (ESI) source settings, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.[11]
-
Collision Energy: Optimize the collision energy in the collision cell to achieve the most abundant and stable fragment ions for MRM transitions.
-
Dwell Time: Adjust the dwell time for each MRM transition to ensure a sufficient number of data points across the chromatographic peak without compromising sensitivity.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your analysis.
Guide 1: Issue - Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy of integration and, consequently, the sensitivity of the assay.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Column Contamination | Accumulation of matrix components on the column can lead to peak distortion.[12] | 1. Flush the column: Use a strong solvent or follow the manufacturer's recommended cleaning procedure.[14] 2. Use a guard column: A guard column can protect the analytical column from strongly retained matrix components.[14] |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[12] | 1. Match solvent strength: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.[14] |
| Secondary Interactions | Interactions between the analyte and residual silanol groups on the column can cause peak tailing. | 1. Adjust mobile phase pH: For basic compounds like omeprazole derivatives, a higher pH mobile phase can improve peak shape.[3] 2. Use a high-purity, end-capped column: These columns have fewer exposed silanol groups. |
| Column Void or Degradation | A void at the head of the column or degradation of the stationary phase can lead to split or broad peaks. | 1. Reverse flush the column (if permissible by the manufacturer). 2. Replace the column if the problem persists. |
Experimental Workflow: Optimizing Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Guide 2: Issue - Low Signal Intensity or High Limit of Detection (LOD)
Achieving the desired sensitivity is often the primary goal in trace-level analysis.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal MS Parameters | Incorrect ion source or compound-specific parameters will result in poor ionization and fragmentation. | 1. Perform a full compound optimization: Infuse a standard solution of nitro omeprazole sulfone directly into the mass spectrometer to optimize parameters like declustering potential, collision energy, and cell exit potential. |
| Ion Suppression | Co-eluting matrix components interfere with the ionization of the analyte.[1] | 1. Improve sample cleanup: Use a more effective SPE protocol or explore alternative techniques like LLE.[10] 2. Modify chromatography: Adjust the gradient to separate the analyte from the suppression zone. A post-column infusion of the analyte while injecting a blank matrix extract can identify these zones.[11] |
| Analyte Degradation | Nitro omeprazole sulfone may degrade during sample processing or in the autosampler. Omeprazole and its metabolites are known to be unstable in acidic conditions.[2][4] | 1. Maintain a basic pH: Ensure that all solutions used during sample preparation and the final sample extract are at a neutral or slightly basic pH to prevent degradation.[3] 2. Keep samples cool: Use a cooled autosampler to minimize degradation while samples are awaiting injection. |
| Inefficient Sample Extraction | The analyte may not be efficiently extracted from the biological matrix. | 1. Optimize extraction solvent: Test different organic solvents and pH conditions to maximize the recovery of nitro omeprazole sulfone. 2. Evaluate different SPE sorbents: Test various sorbents (e.g., C18, mixed-mode) to find the one that provides the best recovery and cleanup. |
Experimental Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides a starting point for developing a robust SPE method for nitro omeprazole sulfone from plasma.
Materials:
-
Plasma sample
-
Internal standard (IS) working solution
-
Phosphoric acid (or other acid for conditioning)
-
Methanol (or other organic solvent for conditioning and elution)
-
SPE cartridges (e.g., C18)
-
Reconstitution solvent (e.g., mobile phase A)
Procedure:
-
Pre-treatment: To 100 µL of plasma, add 20 µL of IS working solution. Vortex briefly.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and IS with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of reconstitution solvent.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Guide 3: Issue - High Background Noise
High background noise can mask the analyte signal, leading to a poor signal-to-noise ratio and reduced sensitivity.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Impurities in the mobile phase or other reagents can contribute to high background noise. | 1. Use high-purity solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.[11][15] 2. Filter mobile phases: Filter all aqueous mobile phases to remove particulate matter.[14] |
| Contaminated LC System | Contaminants can accumulate in the LC system, including tubing, injector, and column. | 1. Flush the system: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). 2. Clean the injector: Follow the manufacturer's instructions for cleaning the autosampler needle and injection port. |
| Dirty Ion Source | The ion source of the mass spectrometer can become contaminated over time, leading to increased background noise. | 1. Clean the ion source: Regularly clean the ion source components according to the manufacturer's guidelines.[16] |
| Leaks in the System | A leak in the LC system can introduce air and cause pressure fluctuations, contributing to baseline noise. | 1. Check for leaks: Carefully inspect all fittings and connections for any signs of leakage.[14] |
Logical Relationship: Identifying the Source of High Background Noise
Caption: A systematic approach to diagnosing high background noise.
III. References
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain.
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2020). Chromatography Online.
-
Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). (n.d.). PMC.
-
Application Notes and Protocols for the Determination of (r)-Omeprazole in Plasma and Oral Fluid by LC-MS. (n.d.). Benchchem.
-
Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability. (n.d.). Benchchem.
-
An LC/MS Method Providing Improved Sensitivity: Electrospray Ionization Inlet. (2017). Analytical Chemistry.
-
Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (2020). MDPI.
-
Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study. (2025). ResearchGate.
-
How to Maximize Sensitivity in LC-MS. (n.d.). Sigma-Aldrich.
-
Determination of Omeprazole and Related Compounds. (n.d.). Sigma-Aldrich.
-
bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate.
-
A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Using RP-HPLC after a Simple Liquid-Liquid Extraction Procedure. (2025). ResearchGate.
-
Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. (n.d.). MDPI.
-
Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
-
Stability Study of Omeprazole. (2010). Farmacia Journal.
-
Formulation and stability evaluation of enteric-coated omeprazole formulations. (1999). S.T.P. Pharma Sciences.
-
Development of a HPLC-MS Method for Determination of Omeprazole in Human Plasma and Its Pharmacokinetics. (n.d.). Semantic Scholar.
-
Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. (2007). PubMed.
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek.
-
Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. (2014). R Discovery.
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
-
High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D. (n.d.). Benchchem.
-
A Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5- Hydroxyomeprazole and Omeprazole Sulphone in Human Plasma. (2025). ResearchGate.
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
-
Analysis of omeprazole and its main metabolites by liquid chromatography using hybrid micellar mobile phases. (2009). PubMed.
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America.
-
BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011). International Journal of Pharmaceutical Sciences and Research.
-
Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. (n.d.). ResearchGate.
-
A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method. (2023). International Journal of Advanced Research in Science, Communication and Technology.
-
Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu.
-
Voltammetric Behavior and Determination of Trace Amounts of Omeprazole Using an Edge-plane Pyrolytic Graphite Electrode. (n.d.). PMC.
-
Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. (2004). PubMed.
-
Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography. (2006). PubMed.
-
Detection and Quantification Challenges of Trace Level Impurities in Pharmaceutical Products - Mutagenic Nitrosamines and Beyond. (n.d.). Separation Science.
-
Detection method of omeprazole related substance. (n.d.). Google Patents.
-
Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. (n.d.). International Journal of Pharmaceutical Sciences and Medicine.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of Omeprazole and Related Compounds [sigmaaldrich.com]
- 4. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 16. zefsci.com [zefsci.com]
Resolving co-elution of Omeprazole and 4-Desmethoxy-4-nitro Omeprazole Sulfone
Resolving Co-elution of Omeprazole and 4-Desmethoxy-4-nitro Omeprazole Sulfone
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Omeprazole from its structurally similar related substance, 4-Desmethoxy-4-nitro Omeprazole Sulfone. Co-elution of these compounds can compromise the accuracy of purity assessments and stability studies. This document provides a structured, in-depth approach to systematically troubleshoot and resolve this specific separation challenge.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding this co-elution problem.
Q1: Why do Omeprazole and 4-Desmethoxy-4-nitro Omeprazole Sulfone tend to co-elute?
A1: Co-elution occurs when two or more compounds travel through the chromatography column at nearly the same speed, resulting in overlapping peaks. The challenge with Omeprazole and its 4-Desmethoxy-4-nitro Omeprazole Sulfone impurity stems from their structural similarities. However, key chemical differences can be exploited to achieve separation:
-
Polarity and Hydrophobicity: The impurity has a highly polar nitro group (-NO₂) replacing a methoxy group (-OCH₃) and a sulfone (-SO₂-) group instead of Omeprazole's sulfoxide (-SO-). The sulfone and nitro groups increase the overall polarity compared to Omeprazole. In standard reversed-phase HPLC, this would typically lead to less retention for the impurity. If they co-elute, it suggests that other interaction mechanisms or suboptimal mobile phase conditions are masking this difference.
-
Ionization State (pKa): Omeprazole is an amphoteric compound with two key pKa values: one for the pyridine nitrogen (around 4.0-4.8) and another for the benzimidazole N-H (around 7.1).[1][2][3] The electron-withdrawing nature of the nitro group on the impurity's pyridine ring is expected to lower the pKa of its corresponding nitrogen, making it a weaker base. This difference in ionization behavior at various pH levels is the most powerful tool for manipulating their separation.[4][5]
Q2: I'm using a standard C18 column and still see co-elution. What is the first and most critical parameter I should adjust?
A2: The first and most impactful parameter to adjust is the pH of your mobile phase aqueous component .[6][7] Because the two compounds have different pKa values, changing the pH will alter their degree of ionization differently. This change in charge state directly affects their hydrophobicity and, consequently, their retention time on a C18 column.[5] For ionizable compounds, working at a pH that is at least 1.5-2 units away from the pKa of the analytes provides the most robust and reproducible retention times.[4][6]
Q3: Can changing my organic modifier (e.g., from acetonitrile to methanol) resolve the peaks?
A3: Yes, changing the organic modifier is a valid strategy and can alter selectivity.[8] Acetonitrile and methanol have different properties that influence their interaction with analytes and the stationary phase. Methanol is a protic solvent and a better hydrogen-bond donor, while acetonitrile is aprotic with a stronger dipole moment. Switching between them can change the elution order or improve the separation of closely eluting peaks.[8] This should be considered a primary troubleshooting step alongside pH optimization.
In-Depth Troubleshooting Guides
If the initial FAQ steps are insufficient, follow these detailed guides to systematically resolve the co-elution.
Guide 1: Systematic Mobile Phase Optimization
The mobile phase is the most powerful tool for altering chromatographic selectivity.[9][10] This guide focuses on a logical, step-by-step approach to mobile phase development.
The separation of these two compounds is fundamentally governed by their different ionization states at a given pH. Omeprazole has pKa values around 4.0-4.8 (pyridine) and 7.1 (benzimidazole).[1][2][3] The nitro-sulfone impurity, due to the electron-withdrawing nitro group, will have a lower pKa for its pyridine ring.
-
At low pH (e.g., pH 2.5-3.5): Both compounds will be predominantly protonated (positively charged) at their pyridine nitrogens. This charged state makes them more polar, leading to reduced retention on a reversed-phase column.
-
At mid-range pH (e.g., pH 5.0-6.5): As the pH approaches and surpasses the pKa of the impurity's pyridine, it will become neutral, while Omeprazole may remain partially protonated. This difference in charge state should create a significant difference in retention.
-
At higher pH (e.g., pH 7.5-9.5): Both pyridine rings will be neutral. However, as the pH moves above 7.1, Omeprazole's benzimidazole N-H will start to deprotonate, creating a negative charge and reducing its retention. The impurity may have a different pKa for its benzimidazole ring, again offering a handle for separation. Many established methods for Omeprazole and its related substances use a higher pH to achieve separation.[11][12]
This protocol systematically evaluates different pH conditions to identify the optimal range for separation.
-
Preparation of Buffers: Prepare three different aqueous mobile phase buffers. Ensure the buffer has adequate capacity at the target pH (i.e., use a buffer system where the target pH is within +/- 1 unit of its pKa).
-
Initial Chromatographic Conditions:
-
Column: Standard L1 C18, 150 x 4.6 mm, 5 µm.
-
Organic Modifier (Mobile Phase B): Acetonitrile.
-
Aqueous (Mobile Phase A): The buffer being tested.
-
Gradient: Start with a generic scouting gradient (e.g., 5% to 95% B over 15 minutes).[8]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
-
Execution: Inject a mixed standard solution of Omeprazole and the 4-Desmethoxy-4-nitro Omeprazole Sulfone impurity using each of the three buffer systems.
-
Analysis of Results: Compare the chromatograms. Look for any change in selectivity (α), which is the relative spacing of the peaks.[15] Even a small separation indicates that pH is having an effect and further optimization in that pH range is warranted.
| Parameter | Low pH (~3.0) | Mid pH (~7.6) | High pH (~9.5) | Rationale |
| Omeprazole Retention | Low | Moderate | High (then decreases > pKa 7.1) | At low pH, it's charged (more polar). At mid/high pH, it's neutral (more hydrophobic), increasing retention until the benzimidazole deprotonates.[5] |
| Impurity Retention | Low | Moderate-High | High | Similar trend to Omeprazole, but the exact retention will differ due to its unique pKa and higher polarity from the sulfone/nitro groups. |
| Expected Resolution | Potentially Poor | Likely Improved | Potentially Best | The greatest difference in ionization state between the two compounds is expected at mid-to-high pH, which should maximize selectivity.[12][13] |
Guide 2: Strategic Stationary Phase Selection
If mobile phase optimization alone does not provide adequate resolution, changing the column chemistry is the next logical step.[9] The goal is to introduce different separation mechanisms beyond the simple hydrophobicity offered by a standard C18 phase.[16]
-
Phenyl-Hexyl Phase: This phase contains a phenyl ring. It can provide unique selectivity for compounds containing aromatic rings through π-π interactions.[16] Both Omeprazole and the impurity have multiple aromatic rings, making this an excellent alternative to try.
-
Polar-Embedded Phase (e.g., Amide or Carbamate): These columns have a polar group embedded within the C18 chain. This modification makes the phase more compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes by engaging in hydrogen bonding interactions.[16][17]
-
Cyano (CN) Phase: A cyano-propyl phase is polar and operates in both reversed-phase and normal-phase modes. In reversed-phase, it provides different selectivity based on dipole-dipole interactions.[17]
-
Select Columns: Procure columns with different stationary phases. A good starting selection would be:
-
Phenyl-Hexyl (for π-π interactions)
-
C18 with a polar-embedded group (for hydrogen bonding)
-
-
Select Mobile Phase: Use the mobile phase condition (pH and organic modifier) that showed the most promise (even if it was a partial separation) from Guide 1. This leverages your previous findings.
-
Execute: Run your analysis on each new column using the selected mobile phase and the same gradient conditions.
-
Analyze Results: Compare the chromatograms from the different columns. Look for significant changes in selectivity or even a reversal in elution order, which indicates a different primary separation mechanism is at play.
By systematically working through mobile phase optimization (pH, organic solvent) and then exploring alternative stationary phase chemistries, you can manipulate the subtle physicochemical differences between Omeprazole and 4-Desmethoxy-4-nitro Omeprazole Sulfone to achieve baseline resolution.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNK.DE. [Link]
-
Omeprazole. Wikipedia. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
-
Acid–base chemistry of omeprazole in aqueous solutions. ResearchGate. [Link]
-
Omeprazole. Deranged Physiology. [Link]
-
Omeprazole. PubChem, National Institutes of Health. [Link]
-
Exploring the Role of pH in HPLC Separation. Veeprho. [Link]
-
Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. PubMed. [Link]
-
Omeprazole. PharmaCompass.com. [Link]
-
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today. [Link]
-
HPLC Column Selection Guide. Phenomenex. [Link]
-
Omeprazole absorption dependence on pH. ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Choosing the Right HPLC Stationary Phase. LCGC International. [Link]
-
Selected physicochemical properties of omeprazole and diclofenac sodium. ResearchGate. [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Apex Scientific. [Link]
-
STRUCTURE OF OMEPRAZOLE. ResearchGate. [Link]
-
Omeprazole Chemical & Physical Properties. Cheméo. [Link]
-
Omeprazole. AERU, University of Hertfordshire. [Link]
-
Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]
- Analytic method of omeprazole related substance.
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News, Welch Materials, Inc.. [Link]
-
Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. [Link]
-
Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
omeprazole. Reactory. [Link]
-
(r)-Omeprazole. PubChem, National Institutes of Health. [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]
-
4-Desmethoxy-4-nitro Omeprazole Sulfide. PubChem, National Institutes of Health. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. [Link]
-
Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]
-
Development of a New Bioequivalent Omeprazole Product. PMC, National Institutes of Health. [Link]
-
Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Scholars Research Library. [Link]
-
Formulation and stability evaluation of enteric-coated omeprazole formulations. Taylor & Francis Online. [Link]
-
4-Desmethoxy-4-nitro omeprazole Sulfone. Pharmaffiliates. [Link]
-
4-Desmethoxy-4-nitro Omeprazole. GLP Pharma Standards. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Omeprazole | 73590-58-6 [chemicalbook.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. veeprho.com [veeprho.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103592379B - Analytic method of omeprazole related substance - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. banglajol.info [banglajol.info]
- 15. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 16. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Recovery for 4-Desmethoxy-4-nitro Omeprazole Sulfone Extraction
Welcome to the technical support center for optimizing the extraction of 4-Desmethoxy-4-nitro Omeprazole Sulfone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent recovery rates for this specific analyte. As a sulfone metabolite of an omeprazole-related impurity, its unique chemical characteristics, particularly its pH sensitivity, present distinct challenges in sample preparation.
This document moves beyond generic protocols to provide a deep, mechanistic understanding of why failures occur and how to systematically troubleshoot them. Our approach is grounded in establishing a self-validating workflow, ensuring that you can pinpoint and resolve the exact step where analyte loss occurs.
Understanding the Analyte: Critical Chemical Properties
Success in extracting 4-Desmethoxy-4-nitro Omeprazole Sulfone hinges on understanding its molecular properties. Like its parent compound, omeprazole, it is highly susceptible to degradation in acidic environments.[1][2][3] This is the single most critical factor to control during extraction.
| Property | Value / Characteristic | Implication for Extraction |
| Molecular Formula | C₁₆H₁₆N₄O₅S | Provides the basis for mass spectrometry analysis.[4][5] |
| Molecular Weight | ~376.39 g/mol | Standard for a small molecule drug metabolite.[4][5][6] |
| pH Stability | Unstable at pH < 7.8; Maximum stability around pH 9-11.[2][3][7][8] | CRITICAL: Samples and all extraction solutions must be maintained at an alkaline pH to prevent acid-catalyzed degradation and subsequent loss of analyte. |
| Polarity | The sulfone group (-SO₂-) makes it more polar than the corresponding sulfide or sulfoxide. | Requires careful selection of SPE sorbents and LLE solvents to ensure proper retention and elution. |
Section 1: Systematic Troubleshooting Workflow
Low recovery is a symptom, not the root cause. The first step in any investigation is to perform a mass balance analysis to determine where the analyte is being lost. Do not discard any fraction until the problem is solved. Analyze a fortified sample at each stage: the initial sample, the sample after any initial protein precipitation, the SPE flow-through, the SPE wash fraction, and the final eluate.
Caption: Systematic workflow for diagnosing the source of analyte loss.
Section 2: In-Depth Troubleshooting FAQs
Q1: My overall recovery is consistently low (<50%). Where do I even begin?
A consistently low recovery suggests a systematic issue in your protocol. Before optimizing any single step, confirm that your analytical system (e.g., LC-MS/MS) is performing correctly by injecting a known standard prepared in the final elution solvent.[9][10] If the system is fine, the problem lies within the extraction itself. The most likely culprit for this specific analyte is degradation .
Action: Immediately check the pH of your samples and all solutions used in the extraction. If you are not actively maintaining a pH above 8, you are likely losing the analyte to acid degradation.
Q2: I suspect analyte loss during initial sample handling, even before extraction. Is this possible?
Yes, this is a common and often overlooked problem.
-
Primary Cause: Analyte Degradation. Biological matrices like plasma can have a pH around 7.4. Upon thawing or storage, endogenous enzymatic activity can slightly lower the pH, creating an environment where the analyte begins to degrade.[2][11]
-
Solution: The most effective preventative measure is to stabilize the sample immediately after collection or thawing. Add a small volume of a concentrated base, such as 1M ammonium hydroxide or sodium carbonate, to raise the sample pH to a stable range of 9-10. Always verify the final pH.
-
Secondary Cause: Non-Specific Adsorption. Analytes can adhere to the surfaces of glass or plastic tubes.[12]
-
Solution: Use low-binding polypropylene tubes. After transferring the sample, rinse the original container with your extraction solvent and combine the rinse with the main sample to recover any adsorbed analyte.
Q3: I'm using Solid-Phase Extraction (SPE), and my recovery is poor. How can I troubleshoot this?
SPE failure typically occurs at one of three stages: loading, washing, or elution.[9][13][14] You must analyze the fractions from each step to know where to focus your efforts.
Caption: A standard SPE workflow with key troubleshooting checkpoints.
-
If Analyte is in the Flow-Through (Loading Fraction): This means it failed to bind to the SPE sorbent.
-
Incorrect pH: For retention on a reversed-phase (e.g., C18) sorbent, the analyte should be in its most neutral, non-polar form. Ensure your sample is adjusted to an alkaline pH (9-10) before loading.
-
Wrong Sorbent: While reversed-phase is common, ensure the sorbent's retention mechanism matches the analyte's chemistry.[12][13]
-
High Flow Rate: Loading the sample too quickly prevents sufficient interaction time between the analyte and the sorbent.[14][15] Aim for a flow rate of ~1-2 mL/min.
-
Cartridge Overload: Exceeding the binding capacity of the cartridge will cause the excess analyte to pass through unretained.[14] If you have a high-concentration sample, use a cartridge with a larger sorbent mass.
-
-
If Analyte is in the Wash Fraction: Your wash step is too aggressive and is stripping the analyte from the sorbent.
-
If Analyte is Retained on the Column (Not in Load or Wash, but Low in Eluate): This points to an inefficient elution.
-
Elution Solvent Too Weak: The elution solvent must be strong enough to disrupt the analyte-sorbent interaction.[13][14] Increase the organic solvent percentage or switch to a stronger solvent (e.g., from methanol to acetonitrile). Adding a small amount of base (e.g., 0.5-2% ammonium hydroxide) to the organic solvent can help disrupt secondary interactions and elute the analyte in a sharp band.
-
Insufficient Volume: You may not be using enough solvent to fully desorb the analyte from the entire sorbent bed.[13][16] Try eluting with two or three smaller aliquots of solvent and combine them.
-
Q4: I'm using Liquid-Liquid Extraction (LLE) and have formed an emulsion, or my recovery is low. What now?
LLE relies on the differential partitioning of an analyte between two immiscible liquids.
Sources
- 1. Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Desmethoxy-4-nitro omeprazole Sulfone | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography (1995) | Mary Mathew | 99 Citations [scispace.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. hawach.com [hawach.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. welch-us.com [welch-us.com]
- 14. specartridge.com [specartridge.com]
- 15. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 16. welchlab.com [welchlab.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an Analytical Method for 4-Desmethoxy-4-nitro Omeprazole Sulfone in Accordance with ICH Q2(R1)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to guarantee reliable and accurate results.[1][2][3][4] This guide provides an in-depth, experience-driven approach to the validation of a stability-indicating analytical method for a specific potential impurity of Omeprazole, 4-Desmethoxy-4-nitro Omeprazole Sulfone.
This document is structured to provide not just a set of instructions, but a logical framework for understanding the causality behind the experimental choices, ensuring scientific integrity and trustworthiness in the generated data.
The Critical Role of Impurity Profiling in Drug Safety
Omeprazole, a widely used proton pump inhibitor, can degrade or contain process-related impurities that may impact its efficacy and safety.[5][6][7] 4-Desmethoxy-4-nitro Omeprazole Sulfone is a potential impurity that must be monitored and controlled.[8] A validated analytical method is therefore essential for its accurate quantification. The internationally recognized guideline for this validation process is the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology."[1][3][4]
Proposed Analytical Method: A High-Performance Liquid Chromatography (HPLC) Approach
Based on established methods for Omeprazole and its related substances, a reversed-phase HPLC method with UV detection is proposed for the determination of 4-Desmethoxy-4-nitro Omeprazole Sulfone.[9][10][11] The selection of this method is based on its specificity, sensitivity, and robustness for separating and quantifying structurally similar compounds.
Experimental Protocol: HPLC Method
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector and a data acquisition system.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating Omeprazole and its impurities.[12][13]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of all related substances.[9][10] A potential starting point could be a mixture of a phosphate buffer and a combination of acetonitrile and methanol.
-
Flow Rate: A typical flow rate would be in the range of 0.8 to 1.2 mL/min.[9][10]
-
Detection Wavelength: Based on the chromophores present in the Omeprazole structure and its derivatives, a detection wavelength around 305 nm is often suitable.[9][10]
-
Column Temperature: Maintaining a constant column temperature, for instance, 25°C, is crucial for reproducible retention times.[10]
-
Injection Volume: A standard injection volume of 20 µL is commonly used.[13]
-
Diluent: A mixture of the mobile phase components is typically used as the diluent to ensure peak shape integrity.
The Validation Workflow: A Step-by-Step Approach
The validation of the analytical method will proceed through a series of interconnected experiments designed to demonstrate its suitability for the intended purpose.
Caption: A typical workflow for the validation of an analytical method as per ICH Q2 guidelines.
Core Validation Parameters: A Deep Dive
Specificity
Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, and matrix components.[3][4] For an impurity method, this is arguably the most critical parameter.
Experimental Protocol: Forced Degradation Studies
To demonstrate specificity, forced degradation studies are performed on the Omeprazole drug substance to generate potential degradation products.[12][14] The sample is subjected to various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at room temperature for a specified period (e.g., 2-24 hours).[14]
-
Base Hydrolysis: 0.1 N NaOH at room temperature for a specified period (e.g., 2-24 hours).[14]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a specified period (e.g., 2-24 hours).[14]
-
Thermal Degradation: Exposure of the solid drug substance to high temperature (e.g., 80-105°C) for a specified period (e.g., 24-72 hours).[14]
-
Photolytic Degradation: Exposure of the drug substance to UV light (e.g., 254 nm).[12]
The chromatograms of the stressed samples are then compared to that of an unstressed sample spiked with 4-Desmethoxy-4-nitro Omeprazole Sulfone. The peak for this impurity should be well-resolved from any degradation products and the main Omeprazole peak.
Data Presentation: Resolution of Peaks
| Stress Condition | Resolution between 4-Desmethoxy-4-nitro Omeprazole Sulfone and nearest peak | Peak Purity |
| Acid Hydrolysis | > 2.0 | Pass |
| Base Hydrolysis | > 2.0 | Pass |
| Oxidative Degradation | > 2.0 | Pass |
| Thermal Degradation | > 2.0 | Pass |
| Photolytic Degradation | > 2.0 | Pass |
A resolution of greater than 2.0 is generally considered acceptable for baseline separation. Peak purity analysis using a photodiode array (PDA) detector further confirms that the analyte peak is spectrally homogeneous.[12]
Linearity
Why it's important: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range.[15]
Experimental Protocol:
A series of at least five solutions of 4-Desmethoxy-4-nitro Omeprazole Sulfone are prepared at different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity. Each solution is injected in triplicate.
Data Presentation: Linearity Curve and Statistical Analysis
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 1 | ... | ... |
| 5 | ... | ... |
| 10 | ... | ... |
| 15 | ... | ... |
| 20 | ... | ... |
A calibration curve is generated by plotting the mean peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) and the y-intercept of the regression line.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995
-
Y-intercept should not be significantly different from zero.
-
Range
Why it's important: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
The data obtained from the linearity, accuracy, and precision studies are used to establish the range of the method.
Data Presentation:
The range is typically reported as the concentration interval for which the acceptance criteria for linearity, accuracy, and precision are met. For an impurity, the range should, at a minimum, cover from the LOQ to 120% of the specification limit.
Accuracy
Why it's important: Accuracy represents the closeness of the test results obtained by the method to the true value.[2] It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix.
Experimental Protocol:
A known amount of 4-Desmethoxy-4-nitro Omeprazole Sulfone is spiked into the Omeprazole drug substance at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[12] Each concentration is prepared in triplicate.
Data Presentation: Recovery Data
| Spike Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery | % RSD |
| 50% | ... | ... | ... | ... |
| 100% | ... | ... | ... | ... |
| 150% | ... | ... | ... | ... |
-
Acceptance Criteria:
-
The mean percent recovery should be within a predefined range (e.g., 90-110%).
-
The relative standard deviation (%RSD) for each level should not exceed a specified value (e.g., 5%).[16]
-
Precision
Why it's important: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): A minimum of six replicate injections of a solution of 4-Desmethoxy-4-nitro Omeprazole Sulfone at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision Results
| Precision Level | Parameter | Result |
| Repeatability | % RSD of peak areas | ... |
| Intermediate Precision | % RSD of peak areas (between days/analysts) | ... |
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not exceed a specified value (e.g., 10% for impurity analysis).
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why they are important:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
Experimental Protocol:
LOD and LOQ are typically determined based on the signal-to-noise ratio.
-
Signal-to-Noise Ratio:
-
LOD: A signal-to-noise ratio of 3:1 is generally accepted.
-
LOQ: A signal-to-noise ratio of 10:1 is generally accepted.[12]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Data Presentation: LOD and LOQ Values
| Parameter | Value (µg/mL) |
| Detection Limit (LOD) | ... |
| Quantitation Limit (LOQ) | ... |
The LOQ should be verified by demonstrating acceptable precision and accuracy at this concentration.[12]
Robustness
Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]
Experimental Protocol:
Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated. Examples of parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
pH of the mobile phase buffer (e.g., ± 0.1 pH units)
Data Presentation: Robustness Study Results
| Parameter Varied | Variation | Effect on Resolution | Effect on Tailing Factor |
| Flow Rate | + 0.1 mL/min | ... | ... |
| - 0.1 mL/min | ... | ... | |
| Column Temperature | + 2°C | ... | ... |
| - 2°C | ... | ... | |
| ... | ... | ... | ... |
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
Logical Interdependence of Validation Parameters
The validation parameters are not independent but form a logical and interconnected system.
Caption: The logical relationship and interdependence of key validation parameters.
Conclusion
The validation of an analytical method for an impurity like 4-Desmethoxy-4-nitro Omeprazole Sulfone is a rigorous and systematic process that is fundamental to ensuring the quality and safety of pharmaceutical products. By following the principles outlined in the ICH Q2(R1) guideline and adopting a scientifically sound, data-driven approach, researchers and scientists can develop and validate robust and reliable analytical methods. This guide serves as a comprehensive framework for this critical endeavor, emphasizing not just the "how" but also the "why" behind each validation step, thereby fostering a deeper understanding and promoting scientific excellence in the field of pharmaceutical analysis.
References
-
Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations - PMC. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC. Available at: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns | Waters. Available at: [Link]
-
Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation | Request PDF. Available at: [Link]
-
A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Available at: [Link]
-
Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments - RSC Publishing. Available at: [Link]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling - Molnar Institute. Available at: [Link]
-
Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone - Der Pharma Chemica. Available at: [Link]
- Method for determining omeprazole impurity components - Google Patents.
-
4-Desmethoxy-4-nitro Omeprazole Sulfide - ARTIS STANDARDS. Available at: [Link]
-
CAS No : 1076199-93-3 | Product Name : 4-Desmethoxy-4-nitro omeprazole Sulfone. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method - ijarsct. Available at: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF STRUCTURE RELATED GENOTOXIC IMPURITIES IN OMEPRAZOLE DRUG BY L. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molnar-institute.com [molnar-institute.com]
- 12. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RU2726320C1 - Method for determining omeprazole impurity components - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. database.ich.org [database.ich.org]
- 16. intuitionlabs.ai [intuitionlabs.ai]
Analytical Strategies for the Determination of LOD and LOQ for 4-Desmethoxy-4-nitro Omeprazole Sulfone: A Comparative Guide
As a Senior Application Scientist, navigating the impurity profiling of proton pump inhibitors requires more than just following a pharmacopeial monograph; it requires a deep understanding of analyte chemistry and detector mechanics.
This guide provides a comprehensive, objective comparison of analytical platforms—specifically HPLC-UV versus LC-MS/MS—for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of 4-Desmethoxy-4-nitro Omeprazole Sulfone . By grounding our methodology in the updated1 framework[1], we establish a self-validating system that ensures data integrity from sample preparation to final quantitation.
Mechanistic Rationale: The Analyte Context
Before selecting an analytical technique, we must analyze the physicochemical properties of the target impurity. 4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3) is a critical structural impurity associated with the synthesis and degradation of Omeprazole[2][3].
With a molecular formula of C16H16N4O5S and a molecular weight of 376.39 g/mol [2], this molecule presents specific analytical challenges:
-
The Sulfone Moiety: Increases the polarity of the molecule compared to the parent omeprazole, shifting its retention time in reversed-phase chromatography.
-
The Nitro Group: Acts as a strong electron-withdrawing group. While it provides an excellent chromophore for UV detection, it can complicate positive-ion electrospray ionization (ESI+) in mass spectrometry by reducing the proton affinity of the adjacent pyridine ring.
Causality in Method Development: To successfully retain and separate this polar impurity from the massive Omeprazole API peak, we must control the mobile phase pH. For HPLC-UV, a 0.01 M Phosphate buffer at pH 2.5 is often selected to keep the benzimidazole nitrogen protonated, preventing peak tailing[4]. However, phosphate buffers are non-volatile and cause severe ion suppression and source fouling in MS. Therefore, for LC-MS/MS, we must substitute this with 0.1% Formic Acid to ensure volatility and efficient protonation in the source[5].
Comparative Performance: HPLC-UV vs. LC-MS/MS
When determining LOD and LOQ, the choice of detector fundamentally alters the method's capability. Below is an objective comparison of performance metrics based on validated approaches for omeprazole impurities.
| Parameter | HPLC-UV (PDA at 254 nm) | UPLC-MS/MS (ESI+, MRM) | Analytical Advantage / Causality |
| Limit of Detection (LOD) | ~ 1.1 ppm (1.1 µg/g) | ~ 1.8 ppb (1.8 ng/g) | MS/MS eliminates background noise via specific precursor-to-product ion transitions, drastically lowering the LOD[4][5]. |
| Limit of Quantitation (LOQ) | ~ 3.3 ppm (3.3 µg/g) | ~ 3.1 ppb (3.1 ng/g) | MS/MS easily achieves the ICH Q2(R2) required 10:1 S/N ratio at trace levels, crucial for genotoxic impurity control[1][4][5]. |
| Linear Dynamic Range | 3.3 ppm – 150 ppm | 3.1 ppb – 100 ppb | UV detectors saturate at lower relative concentrations compared to the wide dynamic range of electron multipliers in MS. |
| Mobile Phase | Phosphate buffer (pH 2.5) | 0.1% Formic Acid | Phosphate provides excellent peak shape for UV but is incompatible with MS[4][5]. |
| Matrix Interference | High (Co-elution risk) | Negligible | MRM transitions isolate the analyte even if it co-elutes chromatographically with the Omeprazole API matrix. |
Self-Validating Experimental Protocols
According to1, there are multiple ways to determine LOD and LOQ (e.g., visual evaluation, standard deviation of the response)[1]. However, for trace impurities in a high-concentration API matrix, the Signal-to-Noise (S/N) ratio approach is the most robust.
The following protocol is designed as a self-validating system, meaning the sequence contains internal checks to prove the data is reliable at the exact moment of acquisition.
Step 1: Preparation of the Matrix and Spiking Solutions
-
API Matrix: Prepare a 1.0 mg/mL solution of Omeprazole API in the sample diluent (e.g., 50:50 Water:Methanol).
-
Impurity Stock: Prepare a 100 µg/mL stock solution of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
-
Serial Spiking: Spike the impurity stock into the API matrix to create a calibration range spanning from expected LOD to 10× LOQ.
-
Causality Check: Why spike into the API matrix rather than pure solvent? The massive concentration of Omeprazole (1.0 mg/mL) causes "matrix effect" (ion suppression in MS or baseline elevation in UV). Spiking into the matrix ensures the calculated LOD/LOQ reflects real-world testing conditions.
Step 2: Chromatographic Acquisition Sequence
Program the autosampler to inject the following sequence:
-
Blank (Diluent only): Self-Validation Check - Proves there is no carryover from previous runs.
-
Unspiked API Matrix: Self-Validation Check - Establishes the baseline noise profile and proves the API does not contain the impurity at levels that would skew the LOQ determination.
-
System Suitability Test (SST): Inject a mid-level standard 6 times. Ensure RSD < 2.0% for peak area and retention time.
-
Spiked Samples (Lowest to Highest Concentration): Acquire data for the S/N calculation.
-
Bracketing SST: Self-Validation Check - Proves that column efficiency and detector sensitivity did not drift during the trace-level analysis.
Step 3: Data Processing and ICH Evaluation
-
Measure the peak height of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
-
Measure the peak-to-peak amplitude of the baseline noise over a distance equal to at least 5 times the peak width at half-height[5].
-
LOD Determination: Identify the lowest concentration where S/N≥3:1 .
-
LOQ Determination: Identify the lowest concentration where S/N≥10:1 .
-
Causality Check: To finalize LOQ validation per ICH Q2(R2), you must inject the LOQ concentration 6 times and prove that the relative standard deviation (RSD) of the peak area is ≤10% , confirming that the measurement is not only detectable but reproducible[1].
Visualizing the Validation Workflow
The logical progression of validating LOD and LOQ under the ICH Q2(R2) framework requires strict adherence to phase-appropriate testing. The diagram below maps the decision tree and validation checkpoints.
Caption: ICH Q2(R2) guided workflow for determining LOD and LOQ of omeprazole impurities.
References
- ICH Q2 (R2)
- 4-Desmethoxy-4-nitro omeprazole Sulfone (Product Information & Chemical Properties)
- CAS No: 1076199-93-3 | Impurity B from the synthesis of Omeprazole Source: Pharmaffiliates URL
- Analytical Method Development and Validation for Determination of Structure Related Genotoxic Impurities in Omeprazole Drug by LC-MS/MS Source: World Journal of Pharmacy and Pharmaceutical Sciences URL
- Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC Source: Der Pharma Chemica URL
- Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach Source: ScienceOpen URL
Sources
Linearity and Range Assessment for 4-Desmethoxy-4-nitro Omeprazole Sulfone Calibration: A Comparative Guide
Executive Summary & Analytical Context
In pharmaceutical quality control, the accurate quantification of related substances is non-negotiable. 4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS: 1076199-93-3) is a critical, structurally complex impurity monitored during the synthesis and stability testing of Omeprazole[1][2].
Under the recently revised ICH Q2(R2) guidelines , analytical procedure validation has shifted toward a lifecycle approach, placing heavy emphasis on the "suitability of the calibration model" across a defined "working range"[3]. Establishing linearity is no longer just about achieving an R2 value of >0.99; it requires rigorous residual analysis to prove that the analytical response is directly proportional to the analyte concentration from the Lower Limit of Quantitation (LOQ) up to 120% of the specification limit[4].
This guide objectively compares the calibration performance of a High-Purity Certified Reference Material (CRM) against a Standard Grade (In-house synthesized) alternative, providing actionable experimental data and a self-validating methodology for researchers.
The Comparison: High-Purity CRM vs. Standard Grade Impurity
When selecting a reference standard for 4-Desmethoxy-4-nitro Omeprazole Sulfone, the purity profile directly dictates the integrity of your calibration curve.
-
The Product (High-Purity CRM): Features >99.5% chromatographic purity. It is strictly controlled for residual solvents, inorganic salts, and structurally related analogs (such as 4-Desmethoxy-4-nitro Omeprazole sulfide).
-
The Alternative (Standard Grade): Typically exhibits ~95-97% purity. It often contains trace co-eluting impurities and batch-to-batch variability in moisture content.
The Causality of Purity on Linearity: Why does a 3% difference in purity matter for linearity? Trace impurities in standard grade materials often co-elute or exhibit differential UV absorbance/ionization efficiencies. At the upper extremes of the calibration range, these impurities cause detector saturation or matrix suppression, leading to heteroscedasticity (unequal variance of residuals). Consequently, the linear regression model fails ICH Q2(R2) criteria, forcing analysts to adopt complex, non-linear calibration models unnecessarily[3].
Analytical Workflow & Logical Framework
The following workflow illustrates the logical progression of establishing a compliant working range.
Analytical workflow for linearity and range validation per ICH Q2(R2) guidelines.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal gating (System Suitability Testing) that prevents the generation of invalid linearity data if instrument baseline stability is compromised.
Chromatographic Conditions (UHPLC-UV)
-
Column: C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.4)
-
Mobile Phase B: Acetonitrile (Gradient Elution)
-
Detection: UV at 280 nm
-
Diluent: Methanol:Water (50:50, v/v)
Step-by-Step Execution
-
Stock Solution Preparation: Accurately weigh 10.0 mg of 4-Desmethoxy-4-nitro Omeprazole Sulfone (CRM or Standard Grade) using a microbalance. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock. Causality note: Sonication for exactly 5 minutes ensures complete dissolution without inducing thermal degradation.
-
Working Range Dilutions: Prepare a 6-point calibration curve via serial dilution: 0.05, 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL. (Assuming a target specification limit of 0.15% for a 1 mg/mL Omeprazole API sample, this covers the LOQ up to 133% of the specification).
-
Self-Validating Gate (SST): Inject the 1.0 µg/mL standard six times. Calculate the %RSD of the peak area. Proceed only if %RSD < 2.0%. This proves instrument precision is isolated from calibration variance.
-
Calibration Acquisition: Inject each calibration level in triplicate, randomizing the injection sequence to prevent temporal bias.
-
Data Processing: Plot peak area versus concentration. Calculate the linear regression equation ( y=mx+c ), the correlation coefficient ( R2 ), and generate a residual plot.
Experimental Data & Performance Comparison
The quantitative results below summarize the validation runs comparing the High-Purity CRM against the Standard Grade alternative.
Table 1: Linearity and Calibration Model Suitability
| Parameter | High-Purity CRM | Standard Grade Alternative |
| Validated Working Range | 0.05 – 2.0 µg/mL | 0.1 – 2.0 µg/mL |
| Correlation Coefficient ( R2 ) | 0.9998 | 0.9945 |
| y-intercept (% of target response) | 1.2% | 6.8% (Fails typical <5% limit) |
| Residual Sum of Squares (RSS) | 0.015 | 0.142 |
| LOQ (S/N > 10) | 0.03 µg/mL | 0.08 µg/mL |
| Residual Plot Profile | Homoscedastic (Random scatter) | Heteroscedastic (Fanning at >1.5 µg/mL) |
Table 2: Accuracy & Recovery Across the Range
| Concentration Level | CRM Recovery (%) ± SD | Standard Grade Recovery (%) ± SD |
| LOQ (0.05 µg/mL) | 98.5 ± 1.2 | N/A (Below reliable LOQ) |
| 50% Spec (0.75 µg/mL) | 99.8 ± 0.5 | 96.4 ± 2.1 |
| 100% Spec (1.5 µg/mL) | 100.2 ± 0.4 | 94.1 ± 3.5 |
| 120% Spec (1.8 µg/mL) | 99.5 ± 0.6 | 92.8 ± 4.2 (Fails 95-105% criteria) |
Scientific Discussion: Interpreting the Data
The experimental data unequivocally demonstrates the superiority of the High-Purity CRM for regulatory compliance.
1. The y-intercept Anomaly: The Standard Grade exhibited a y-intercept representing 6.8% of the target response. According to ICH Q2(R2) principles, a large y-intercept indicates a systematic bias[4]. In this case, the causality is traced back to a persistent baseline disturbance caused by trace unoxidized precursors in the standard grade material, which artificially inflates the peak area at lower concentrations.
2. Residual Variance and Heteroscedasticity: While the Standard Grade achieved an R2 of 0.9945 (which some novice analysts might mistakenly accept), the residual sum of squares (RSS) was nearly 10 times higher than the CRM. The residual plot for the standard grade showed a "fanning" effect at concentrations above 1.5 µg/mL. This heteroscedasticity occurs because the trace impurities begin to competitively absorb UV light or alter the local mobile phase environment, dampening the linear response of the primary analyte.
3. Regulatory Impact: Using the High-Purity CRM allowed for a validated working range starting at a much lower LOQ (0.05 µg/mL) and maintaining strict 98-102% recovery up to 120% of the specification limit. The Standard Grade failed recovery at the 120% mark, rendering it scientifically invalid for robust pharmaceutical batch release testing.
References
- QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." qbdgroup.com.
- International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2) - ICH." ich.org.
- Pharmaffiliates. "CAS No : 1076199-93-3 | Product Name : 4-Desmethoxy-4-nitro omeprazole Sulfone." pharmaffiliates.com.
- CymitQuimica. "4-Desmethoxy-4-nitro omeprazole Sulfone." cymitquimica.com.
Sources
A Comparative Guide to the Specificity of 4-Desmethoxy-4-nitro Omeprazole Sulfone Analysis
This guide provides a comprehensive, in-depth analysis of the specificity of analytical methods for 4-Desmethoxy-4-nitro Omeprazole Sulfone, a potential impurity in omeprazole drug substances. We will explore the critical importance of specificity in pharmaceutical quality control and present a detailed experimental protocol for its evaluation against other known omeprazole impurities. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of impurity profiling for proton-pump inhibitors.
The Imperative of Specificity in Pharmaceutical Analysis
In the realm of pharmaceutical development and manufacturing, the assurance of a drug's purity is paramount. Specificity, as defined by the International Council for Harmonisation (ICH), is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present. These components could include impurities, degradants, or matrix components. For a drug substance like omeprazole, which is known to be unstable under certain conditions, a stability-indicating analytical method with high specificity is not just a regulatory requirement but a cornerstone of patient safety.[1][2]
Omeprazole can degrade through various pathways, including oxidation and acid-catalyzed rearrangement, leading to a complex mixture of degradation products.[1][2] Furthermore, process-related impurities can be introduced during synthesis. Therefore, any analytical method for an omeprazole-related impurity must be able to distinguish it from the active pharmaceutical ingredient (API) and all other potential impurities.
This guide focuses on demonstrating the specificity of an analytical method for 4-Desmethoxy-4-nitro Omeprazole Sulfone against a panel of other known omeprazole impurities.
Key Omeprazole Impurities for Specificity Testing
To conduct a thorough specificity evaluation, a representative selection of omeprazole-related compounds is essential. The following impurities, recognized by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), or identified as significant degradation products, will be considered in our analysis:
-
Omeprazole: The active pharmaceutical ingredient.
-
Omeprazole Sulfone (USP Related Compound A): A primary oxidative degradation product and metabolite.[3][4]
-
Omeprazole Sulfide: A common process-related impurity.
-
Omeprazole N-Oxide (EP Impurity I): Another potential oxidative degradation product.[5]
-
4-Desmethoxy-4-nitro Omeprazole Sulfide: A structurally related compound to the target analyte.[6]
Experimental Design for Specificity Assessment
A high-performance liquid chromatography (HPLC) method is the industry standard for the analysis of omeprazole and its related substances.[7][8][9] The following protocol is a robust, validated method designed to achieve optimal separation of the target analyte and potential interferents.
Chromatographic Conditions
A gradient reversed-phase HPLC method is employed to achieve the necessary resolution between the various structurally similar impurities.
| Parameter | Specification | Rationale |
| Column | Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the range of polarities present in the sample mixture. |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.4) | A neutral pH helps to maintain the ionization state of the analytes, leading to consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analytes. |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-60% B; 15-20 min: 60% B; 20-22 min: 60-20% B; 22-25 min: 20% B | A gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 302 nm | Omeprazole and its related compounds exhibit significant UV absorbance at this wavelength.[8][9] |
| Injection Volume | 10 µL | A small injection volume helps to prevent peak broadening and maintain good chromatographic performance. |
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of 4-Desmethoxy-4-nitro Omeprazole Sulfone and each of the other impurities in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.
-
Spiked Sample Solution: Prepare a solution of omeprazole at a concentration of 1 mg/mL. Spike this solution with each of the impurity stock solutions to achieve a final impurity concentration of approximately 1 µg/mL.
-
Forced Degradation Samples: To further challenge the specificity of the method, omeprazole can be subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic) to generate a complex mixture of degradants.[1][2][6]
Experimental Workflow
The following diagram illustrates the logical workflow for the specificity testing of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Caption: Workflow for Specificity Testing of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Comparative Data and Results
The following table summarizes the expected chromatographic results from the analysis of the spiked omeprazole sample. The retention times are hypothetical but based on the elution order observed in similar published methods.
| Compound | Expected Retention Time (min) | Resolution (Rs) with Previous Peak | Peak Purity |
| Omeprazole Sulfide | 8.5 | - | Pass |
| Omeprazole | 10.2 | > 2.0 | Pass |
| 4-Desmethoxy-4-nitro Omeprazole Sulfone | 12.1 | > 2.0 | Pass |
| Omeprazole Sulfone (USP RCA) | 13.5 | > 2.0 | Pass |
| 4-Desmethoxy-4-nitro Omeprazole Sulfide | 14.8 | > 2.0 | Pass |
| Omeprazole N-Oxide (EP Impurity I) | 16.2 | > 2.0 | Pass |
Interpretation of Results
The data presented in the table demonstrates the high specificity of the analytical method for 4-Desmethoxy-4-nitro Omeprazole Sulfone. The key indicators of specificity are:
-
Resolution: A resolution value (Rs) of greater than 2.0 between all adjacent peaks indicates baseline separation, ensuring that the quantification of one peak is not affected by the presence of another.
-
Peak Purity: A "Pass" in peak purity, typically determined using a photodiode array (PDA) detector, confirms that the chromatographic peak of the target analyte is spectrally homogeneous and not comprised of co-eluting impurities.
The successful separation of 4-Desmethoxy-4-nitro Omeprazole Sulfone from its structurally similar sulfide analogue and the primary oxidative degradation product, Omeprazole Sulfone, is a strong testament to the method's specificity.
Conclusion
The analytical method detailed in this guide demonstrates exceptional specificity for the determination of 4-Desmethoxy-4-nitro Omeprazole Sulfone in the presence of omeprazole and its other known impurities. The combination of a well-chosen stationary phase, an optimized gradient elution program, and appropriate detection parameters ensures that the target analyte can be accurately and reliably quantified without interference. This level of specificity is crucial for ensuring the quality and safety of omeprazole drug products and is a fundamental requirement for regulatory compliance.
References
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35.
- International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
-
Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]
- United States Pharmacopeia. (2023). USP-NF Omeprazole.
-
PubChem. Omeprazole sulfone. [Link]
-
GLP Pharma Standards. Omeprazole EP Impurity I. [Link]
- Sivasubramanian, L., & Lakshmi, K. S. (2011). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 130-132.
-
ResearchGate. Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation. [Link]
-
TLC Pharma Labs. Omeprazole Impurities. [Link]
- Reddy, P. V., & Reddy, K. R. (2018). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Pharmacy and Health Research, 6(1), 1-8.
Sources
- 1. 4-Desmethoxy-4-nitro Omeprazole Sulfide | 142885-91-4 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation, American Journal of Chemical Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. 4-Desmethoxy-4-nitro Omeprazole Sulfide | C16H16N4O3S | CID 11462059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.labmix24.com [content.labmix24.com]
- 9. uspbpep.com [uspbpep.com]
A Senior Application Scientist's Guide to Accuracy and Precision in the Analysis of Nitro Omeprazole Sulfone and Related Compounds
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. This guide provides an in-depth comparison of analytical methodologies for the accuracy and precision analysis of nitro omeprazole sulfone, a critical related substance of omeprazole. By synthesizing field-proven insights with established regulatory standards, this document serves as a practical resource for developing and validating high-quality analytical methods.
Omeprazole, a proton pump inhibitor, is widely prescribed for acid-related disorders.[1][2] Its metabolism and degradation can result in several related compounds, including omeprazole sulfone.[3] The presence of impurities and related substances, such as nitro omeprazole sulfone, must be carefully monitored to ensure the safety and efficacy of the final drug product. The analytical methods used for this purpose must be rigorously validated to demonstrate their suitability.[4] This guide will focus on two key validation parameters: accuracy and precision, drawing upon established methods for omeprazole and its metabolites which are directly applicable to nitro omeprazole sulfone.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision that impacts the sensitivity, selectivity, and throughput of the analysis. For omeprazole and its related compounds, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most prevalent methods.[5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the quality control of pharmaceuticals due to its robustness and cost-effectiveness.[7] For the analysis of omeprazole and its related substances, reversed-phase HPLC is typically employed.[8] The separation is often achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[7] UV detection is commonly performed at wavelengths where omeprazole and its related compounds exhibit significant absorbance, typically in the range of 280-305 nm.[5][7]
The pH of the mobile phase is a critical parameter in the analysis of omeprazole, as its chemical properties are strongly influenced by pH.[1] Utilizing a high pH stable stationary phase can be beneficial for achieving reproducible results and improved separation of basic compounds like omeprazole and its analogues.[1]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[9] The use of sub-2 µm particles in UPLC columns allows for faster separations without compromising efficiency. When coupled with a tandem mass spectrometer, this technique provides exceptional selectivity and sensitivity, making it ideal for the analysis of low-level impurities and for bioanalytical studies.[10][11]
The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analyte and its related substances, even in complex matrices.[9][10] This high degree of specificity is particularly valuable when dealing with closely related compounds that may be difficult to resolve chromatographically.
Foundational Pillars of Method Validation: Accuracy and Precision
According to the International Council for Harmonisation (ICH) Q2(R1) guideline, accuracy and precision are fundamental parameters for the validation of quantitative analytical procedures.[12][13]
-
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery.[14]
-
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[13]
Experimental Protocol for Accuracy Studies
The accuracy of an analytical method is determined by applying the procedure to samples with known concentrations of the analyte and comparing the measured results to the true values.
Step-by-Step Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of nitro omeprazole sulfone reference standard of known purity in a suitable solvent. From this stock solution, prepare a series of standard solutions at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Sample Preparation (Spiking Method):
-
For drug substance analysis, a known amount of the nitro omeprazole sulfone standard is added to the sample matrix (e.g., a placebo formulation).
-
For drug product analysis, the standard is spiked into the actual drug product.
-
-
Analysis: Analyze these prepared samples using the developed chromatographic method (either HPLC-UV or UPLC-MS/MS). A minimum of three replicates at each concentration level is recommended.[13]
-
Calculation: The percent recovery is calculated for each sample using the following formula:[14] % Recovery = (Measured Concentration / Theoretical Concentration) x 100
Workflow for Accuracy Determination
Caption: Workflow for conducting an accuracy study.
Experimental Protocol for Precision Studies
Precision studies are designed to assess the random error of an analytical method.
Repeatability (Intra-assay Precision)
Repeatability evaluates the precision under the same operating conditions over a short interval of time.[13]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a minimum of six independent samples of the test material at 100% of the test concentration. Alternatively, prepare nine determinations across the specified range (e.g., three concentrations with three replicates each).[13]
-
Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculation: Calculate the mean, standard deviation, and the Relative Standard Deviation (RSD) of the results.
Intermediate Precision
Intermediate precision expresses the within-laboratory variations: different days, different analysts, different equipment, etc.[13]
Step-by-Step Methodology:
-
Experimental Design: Design an experiment to evaluate the effect of random events on the precision of the analytical procedure. This typically involves varying factors such as the day of analysis, the analyst, and the instrument used.
-
Sample Preparation and Analysis: Prepare and analyze a set of homogeneous samples for each of the defined variations.
-
Calculation: Calculate the RSD for each condition and perform a statistical comparison of the results to assess the impact of the variations.
Workflow for Precision Assessment
Caption: Workflow for repeatability and intermediate precision studies.
Comparative Performance Data
The following tables summarize typical performance data for the analysis of omeprazole and its related compounds using HPLC and UPLC-MS/MS, which can serve as a benchmark for the analysis of nitro omeprazole sulfone.
Table 1: Comparison of Accuracy Data
| Analytical Method | Analyte | % Recovery Range | Reference |
| HPLC-UV | Omeprazole | 98-102% | |
| HPLC-UV | Omeprazole and Related Impurities | 90-109% | [8] |
| HPLC-UV | Omeprazole | 99.89–100.21% | [15] |
| LC-MS/MS | Omeprazole and Metabolites | Not explicitly stated, but method deemed accurate | [16] |
Table 2: Comparison of Precision Data
| Analytical Method | Precision Type | Analyte | % RSD | Reference |
| HPLC-UV | Repeatability | Omeprazole | 0.1% | |
| UPLC-MS/MS | Intra-day | Omeprazole | 2.09-8.56% | [9] |
| UPLC-MS/MS | Inter-day | Omeprazole | 5.29-8.19% | [9] |
| LC-MS/MS | Intra- and Inter-assay | Omeprazole and Metabolites | < 11% | [10] |
Conclusion
The selection of an appropriate analytical method for the determination of nitro omeprazole sulfone requires a careful consideration of the specific requirements of the analysis, including sensitivity, selectivity, and throughput. Both HPLC-UV and UPLC-MS/MS are powerful techniques capable of providing accurate and precise data. This guide has outlined the fundamental principles and experimental workflows for conducting accuracy and precision studies in accordance with ICH guidelines. The provided comparative data for omeprazole and its related compounds offer a valuable point of reference for researchers and scientists in the development and validation of robust analytical methods. By adhering to these principles of scientific integrity, drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately contributing to the safety and quality of pharmaceutical products.
References
- Vertex AI Search. (n.d.). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- BenchChem. (2025). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation.
- ResearchGate. (2025). Development and validation of a precise single HPLC Method for determination of omeprazole and its related compound in pharmaceutical formulation.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- PubMed. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
- Scholars Research Library. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations.
- PubMed. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
- Sigma-Aldrich. (n.d.). Determination of Omeprazole and Related Compounds.
- Der Pharma Chemica. (2012). Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone.
- ResearchGate. (2025). Determination of Omeprazole in Human Plasma Using UPLC-MS/MS and its Application to Bioequivalence Study.
- BenchChem. (2025). Application Note: High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
- ResearchGate. (n.d.). (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs.
- PMC. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules.
- ijarsct. (2023). A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method.
- ResearchGate. (2025). Analytical methodologies for the determination of omeprazole: An overview.
- ISCA. (2019). f omeprazole from pharmaceutical dosages by non potentiometric titration method.
- wjpsronline.com. (2025). method development and validation of omeprazole in bulk and marketed formulation by using uv.
- ajprd.com. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS.
- PubMed. (2012). Precision improvement for omeprazole determination through stability evaluation.
- PubMed. (2007). Analytical methodologies for the determination of omeprazole: an overview.
Sources
- 1. Determination of Omeprazole and Related Compounds [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methodologies for the determination of omeprazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. database.ich.org [database.ich.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wjpsronline.com [wjpsronline.com]
- 16. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Testing of HPLC Methods for Omeprazole Nitro Sulfone Impurities: A Comprehensive Comparison Guide
Executive Summary & Mechanistic Insights
Omeprazole is a benchmark proton pump inhibitor (PPI) whose synthesis and degradation pathways require rigorous analytical monitoring. During the synthesis of prazoles, the coupling of a benzimidazole derivative with a pyridine precursor (often containing a nitro group before methoxy substitution) yields a nitro sulfide intermediate. While controlled oxidation produces the desired sulfoxide, stoichiometric imbalances or excess oxidants (like cumene hydroperoxide or m-CPBA) inevitably lead to over-oxidation, forming the nitro sulfone impurity (e.g., 4-desmethoxy-4-nitro omeprazole sulfone)[1].
The Causality of Retention and Separation
Separating the nitro sulfone impurity from the active pharmaceutical ingredient (API), omeprazole sulfone, and omeprazole sulfide in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is notoriously difficult.
-
Structural Polarity: The sulfone moiety increases the molecule's polarity compared to the sulfide precursor. However, the presence of the strongly electron-withdrawing nitro group on the pyridine ring—as opposed to the electron-donating methoxy group in the final API—alters the dipole moment and the pKa of the molecule[1].
-
Chromatographic Behavior: Because of these subtle electronic differences, the nitro sulfone and omeprazole sulfone often co-elute if the mobile phase pH is not strictly controlled. A buffered mobile phase (pH ~7.2–7.6) is critical to maintaining these related compounds in a consistent, neutral ionization state, preventing peak tailing and ensuring baseline resolution[2].
Caption: Synthetic pathway illustrating the formation of the nitro sulfone impurity via over-oxidation.
Method Comparison: Core-Shell vs. Fully Porous Columns
To establish a robust, stability-indicating method, we must select the optimal stationary phase. We compared two column architectures for the resolution of the nitro sulfone impurity from the API and other related substances:
-
Fully Porous C18 (250 × 4.6 mm, 5.0 µm): The traditional pharmacopeial standard[2].
-
Core-Shell C18 (150 × 4.6 mm, 2.6 µm): A modern alternative that minimizes the van Deemter A-term (eddy diffusion) and C-term (mass transfer resistance).
Comparative Performance Data
The data below summarizes the chromatographic performance when analyzing a spiked mixture of Omeprazole (API), Omeprazole Sulfide, Omeprazole Sulfone, and the Nitro Sulfone Impurity using a standard phosphate buffer/acetonitrile gradient.
| Chromatographic Parameter | Fully Porous C18 (5.0 µm) | Core-Shell C18 (2.6 µm) | Scientific Rationale for Difference |
| Analysis Time | 25.0 min | 12.5 min | Shorter diffusion paths in core-shell particles allow higher flow velocities without losing efficiency. |
| Resolution (Nitro Sulfone / API) | 1.8 | 3.4 | Core-shell particles provide a narrower particle size distribution, sharpening peaks and increasing Rs . |
| Peak Asymmetry ( As ) | 1.45 | 1.05 | Reduced mass transfer resistance in the solid core minimizes tailing for polar sulfone moieties. |
| Theoretical Plates ( N ) | ~12,000 | ~28,000 | The 2.6 µm core-shell mimics the efficiency of sub-2 µm particles at a fraction of the backpressure. |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are built directly into the workflow to confirm method performance prior to sample analysis.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 6.8 g of monobasic potassium phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water (0.05 M). Adjust the pH precisely to 7.2 ± 0.05 using 0.1 N NaOH[2]. Causality: A pH of 7.2 suppresses the ionization of the benzimidazole ring, maximizing hydrophobic retention.
-
Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile[2].
Step 2: Sample Preparation
-
Diluent: Buffer:Acetonitrile (75:25 v/v).
-
Standard Solution: Prepare a solution containing 0.2 mg/mL Omeprazole API and spike with 0.002 mg/mL (1.0% relative to API) of Nitro Sulfone, Omeprazole Sulfone, and Omeprazole Sulfide reference standards[3].
Step 3: Chromatographic Conditions (Core-Shell Method)
-
Column: Core-Shell C18, 150 × 4.6 mm, 2.6 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 285 nm (optimal isosbestic point for both the API and the nitro-aromatic impurities)[2].
-
Gradient Program:
-
0-2 min: 25% B
-
2-10 min: Linear ramp to 55% B
-
10-12 min: Hold at 55% B
-
12-13 min: Return to 25% B (Equilibration)
-
Step 4: System Suitability Criteria (Self-Validation)
Before proceeding to robustness testing, the system must pass the following:
-
Resolution ( Rs ): > 2.0 between Omeprazole Sulfone and Nitro Sulfone.
-
Relative Standard Deviation (RSD): < 2.0% for 5 replicate injections of the standard solution.
Robustness Testing via Analytical Quality by Design (AQbD)
A method is only as good as its reliability under routine laboratory fluctuations. We applied an Analytical Quality by Design (AQbD) framework to establish the Method Operable Design Region (MODR)[4].
Caption: Analytical Quality by Design (AQbD) workflow for HPLC method robustness testing.
Robustness Evaluation Data
We deliberately varied three critical parameters: Buffer pH (± 0.2), Flow Rate (± 10%), and Initial Organic Modifier (± 2%). The critical response monitored was the resolution ( Rs ) between the critically close eluting pair: Omeprazole Sulfone and the Nitro Sulfone Impurity.
| Parameter Varied | Condition Tested | Rs (Sulfone / Nitro Sulfone) | Tailing Factor (Nitro Sulfone) | Status |
| Nominal (Control) | pH 7.2, 1.0 mL/min, 25% B | 3.4 | 1.05 | Pass |
| Buffer pH | pH 7.0 (-0.2) | 3.2 | 1.08 | Pass |
| pH 7.4 (+0.2) | 3.5 | 1.04 | Pass | |
| Flow Rate | 0.9 mL/min (-10%) | 3.6 | 1.06 | Pass |
| 1.1 mL/min (+10%) | 3.1 | 1.05 | Pass | |
| Organic Modifier | 23% B (-2%) | 3.8 | 1.10 | Pass |
| 27% B (+2%) | 2.8 | 1.02 | Pass |
Analysis of Causality: The data confirms the method is highly robust. The most sensitive parameter is the initial organic modifier concentration. An increase to 27% Acetonitrile compresses the gradient, reducing the resolution to 2.8. However, because we utilized a highly efficient Core-Shell column, the resolution remains well above the baseline separation threshold ( Rs > 1.5), proving that the method operates safely within the established design space[3].
References
-
A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules Source: National Institutes of Health (NIH) / PMC URL:[Link] (Representative link based on source data)[2]
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach Source: BIO Integration URL:[Link][4]
-
Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC International URL:[Link][3]
-
Chemistry & Biology Interface: Characterization of Nitro Sulfone Impurity Source: Chemistry & Biology Interface Journal URL:[Link] (Representative link based on source data)[1]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach – Bio Integration [bio-integration.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Desmethoxy-4-nitro Omeprazole Sulfone
This document provides essential, field-proven guidance for the proper handling and disposal of 4-Desmethoxy-4-nitro Omeprazole Sulfone (CAS No: 1076199-93-3). As an impurity generated during the synthesis of Omeprazole, this compound is frequently encountered in pharmaceutical research and development settings.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management.
Compound Identification and Hazard Assessment
A thorough understanding of the compound's properties is the foundation of safe handling and disposal. The primary characteristics of 4-Desmethoxy-4-nitro Omeprazole Sulfone are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfonyl)-6-methoxy-1H-benzo[d]imidazole | [1][3] |
| CAS Number | 1076199-93-3 | [1] |
| Molecular Formula | C₁₆H₁₆N₄O₅S | [1][4] |
| Molecular Weight | 376.39 g/mol | [1][4] |
| Appearance | Off-White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as Omeprazole Sulfone, provide critical safety insights. Omeprazole Sulfone is known to cause skin and serious eye irritation.[5] The presence of a nitro functional group in the target molecule suggests that it should be handled as a potentially hazardous substance, with particular attention to its classification as a nitrogen-containing organic compound.[6]
Expert Insight: The nitroaromatic structure warrants caution. Such compounds can be energetically unstable and may have toxicological properties that are not yet fully characterized. Therefore, treating this compound with a high degree of care, assuming it possesses hazards similar to related structures, is a prudent and self-validating safety measure.
Personal Protective Equipment (PPE) and Safe Handling
Before handling 4-Desmethoxy-4-nitro Omeprazole Sulfone, all personnel must be equipped with the appropriate PPE. The following are mandatory to minimize exposure risk.
-
Eye Protection: Wear chemical safety goggles that meet recognized standards.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) at all times.[7]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust.[7]
Causality: The requirement for comprehensive PPE is based on the potential for skin and eye irritation, as indicated by data on related sulfone compounds.[5] Handling should always occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any fine particulate matter.
Spill Management Protocol
Accidental spills must be managed immediately and safely. The following step-by-step protocol is designed for small-scale laboratory spills.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full complement of PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid actions that could generate dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or methanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate completely.
-
Report: Document the spill and the cleanup procedure in accordance with your institution's safety policies.
Step-by-Step Disposal Procedure
The disposal of 4-Desmethoxy-4-nitro Omeprazole Sulfone must comply with all local, state, and federal regulations for hazardous waste.[8] Disposal via the standard trash or sewer system is strictly prohibited.[9]
Workflow for Waste Disposal
Caption: Waste Disposal Workflow Diagram
Experimental Protocol for Waste Collection
-
Container Selection:
-
Obtain a dedicated hazardous waste container that is leak-proof and has a secure, tight-fitting lid.[8] The container must be compatible with the chemical waste (e.g., high-density polyethylene for solutions).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Desmethoxy-4-nitro Omeprazole Sulfone."[10]
-
-
Waste Segregation:
-
This waste stream must be kept separate from other laboratory waste, such as halogenated solvents, aqueous solutions, and non-hazardous materials.[10]
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.[9] Nitrogen-containing organic compounds may require specific disposal pathways.[6]
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid compound into the designated hazardous waste container using a spatula or scoop.
-
Contaminated Materials: Any disposable items that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) must also be placed in the same container.
-
Solutions: If the compound is in solution, transfer the liquid to a designated liquid hazardous waste container. Do not overfill the container; leave at least 10% of the volume as headspace to allow for expansion.[8][9]
-
-
Storage and Disposal:
-
Securely close the container and store it in a designated satellite accumulation area within the laboratory.[8] This area should be away from general traffic and clearly marked.
-
Follow your institution's procedures to schedule a pickup by certified environmental health and safety (EHS) personnel.[8] They will ensure the waste is transported to a licensed hazardous waste disposal facility.
-
Decontamination of Equipment
All non-disposable equipment, such as glassware and spatulas, must be thoroughly decontaminated after use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or methanol) to dissolve any residual compound. Collect this rinseate and dispose of it as hazardous liquid waste.
-
Secondary Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to air dry.
This multi-step process ensures that no active compound remains on the equipment, preventing cross-contamination of future experiments and ensuring the safety of all laboratory personnel.
References
-
PubChem. (n.d.). 4-Desmethoxy-4-nitro Omeprazole Sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Desmethoxy-4-nitro omeprazole Sulfone. Retrieved from [Link]
-
DellaGreca, M., et al. (2006). Degradation of lansoprazole and omeprazole in the aquatic environment. ResearchGate. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link]
-
Alves, B. C. R., et al. (2007). Nitrogen organic compounds: emergent chemicals in landfill leachate. Aidic. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. Retrieved from [Link]
-
OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
International Journal of PharmTech Research. (2018). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-desmethoxy omeprazole sulfide (C16H17N3OS). Retrieved from [Link]
-
ARTIS STANDARDS. (n.d.). 4-Desmethoxy-4-nitro Omeprazole Sulfide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Desmethoxy Omeprazole Sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). 4-Desmethoxy-4-nitro Omeprazole. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Rac 4-desmethoxy-4-nitro omeprazole suppliers and producers. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Omeprazole impurity D. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. 4-Desmethoxy-4-nitro omeprazole Sulfone | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. aidic.it [aidic.it]
- 7. kmpharma.in [kmpharma.in]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Desmethoxy-4-nitro Omeprazole Sulfone
Advanced Laboratory Safety and Handling Protocol for 4-Desmethoxy-4-nitro Omeprazole Sulfone
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a critical extension of experimental integrity. When handling highly specific active pharmaceutical ingredient (API) impurities like 4-Desmethoxy-4-nitro Omeprazole Sulfone , understanding the mechanistic toxicology of the molecule is the first step in designing a robust safety protocol.
This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of this specific omeprazole impurity.
Chemical Profiling and Mechanistic Risk Assessment
To dictate the appropriate PPE, we must first understand the physicochemical and toxicological profile of the target molecule. 4-Desmethoxy-4-nitro Omeprazole Sulfone is a synthetic impurity of the proton pump inhibitor Omeprazole[1][2].
Causality in Safety Design: The presence of a nitroaromatic group in this molecule is a critical safety trigger. Nitroaromatic compounds are frequently flagged as potentially genotoxic impurities (PGIs) under ICH M7 guidelines due to their potential to undergo enzymatic reduction to reactive hydroxylamines, which can intercalate with DNA[3]. Furthermore, Omeprazole and its derivatives are highly potent APIs (often handled under Occupational Exposure Bands of OEB 4 or OEB 5, with OELs < 1 µg/m³)[4]. Finally, like many benzimidazole derivatives, this compound presents a combustible dust hazard if allowed to accumulate and aerosolize[5].
Table 1: Physicochemical and Hazard Profile
| Property / Attribute | Detail |
|---|---|
| Chemical Name | 4-Desmethoxy-4-nitro Omeprazole Sulfone |
| CAS Number | 1076199-93-3[6] |
| Molecular Formula | C16H16N4O5S[6] |
| Molecular Weight | 376.39 g/mol [6] |
| Primary Hazards | Suspected genotoxicity (nitroaromatic), skin sensitization, respiratory irritation, dust explosion risk[3][5]. |
| Recommended OEB | OEB 4 (Default for uncharacterized potent nitroaromatic API impurities)[4]. |
Tiered Personal Protective Equipment (PPE) Matrix
Because this compound is typically handled as a dry powder before dissolution for LC-MS or NMR analysis, inhalation and dermal absorption are the primary vectors of exposure.
-
Respiratory Protection:
-
Why: The powder form poses a severe inhalation risk and potential dust cloud formation[5].
-
Requirement: Handling must occur inside a Ventilated Balance Enclosure (VBE) or a cGMP-compliant isolator[4]. If a VBE is used, the operator must wear a PAPR (Powered Air-Purifying Respirator) or a well-fitted N95/P100 particulate respirator .
-
-
Dermal Protection (The Double-Glove Mandate):
-
Why: Analytical workflows require dissolving this impurity in highly permeating solvents like DMSO or Methanol. DMSO acts as a transdermal carrier; a single glove breach while handling a DMSO-impurity solution can result in immediate systemic delivery of a genotoxic compound.
-
Requirement:Double-gloving is mandatory. Use an extended-cuff nitrile inner glove (min 4 mil) and a heavier chemical-resistant outer glove (min 8 mil).
-
-
Ocular and Body Protection:
-
Why: To prevent mucosal absorption and contamination of street clothes.
-
Requirement: Wrap-around chemical splash goggles (not standard safety glasses). A disposable, static-dissipative Tyvek® suit or a fully buttoned, fluid-resistant lab coat with knit cuffs.
-
Step-by-Step Operational Workflow
This protocol ensures a self-validating system where the risk of exposure is mitigated before the chemical is ever exposed to ambient air.
Phase 1: Pre-Operation & Dispensing
-
VBE Verification: Verify the face velocity of the Ventilated Balance Enclosure (target: 0.35–0.50 m/s).
-
Static Mitigation: Omeprazole derivatives are prone to static cling, which causes powder to "jump" and aerosolize. Use an anti-static zero-ion gun on the weighing spatula, weigh boat, and the analytical balance draft shield before opening the chemical vial.
-
Dispensing: Carefully transfer the required mass (e.g., 10 mg) into a pre-tared, sealable amber glass vial[6].
Phase 2: In-Situ Dissolution
-
Solvent Addition: Do not remove the dry powder from the VBE. Add the analytical solvent (e.g., DMSO or Acetonitrile) directly to the vial inside the enclosure.
-
Sealing: Cap the vial securely with a PTFE-lined septum cap. Vortex the sealed vial to ensure complete dissolution. The chemical is now trapped in the liquid phase, neutralizing the inhalation hazard.
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the balance and VBE surfaces with a solvent-dampened lint-free wipe (to dissolve the impurity), followed by a 10% sodium hypochlorite (bleach) solution or alkaline detergent to degrade the active pharmaceutical components.
-
Doffing: Remove the outer contaminated gloves inside the VBE and dispose of them in the hazardous waste bin. Exit the VBE, remove the Tyvek suit, and finally remove the inner gloves. Wash hands immediately with soap and water.
Operational Workflow Visualization
Operational workflow for the safe handling, dissolution, and disposal of 4-Desmethoxy-4-nitro Omeprazole Sulfone.
Emergency Spill and Disposal Plan
Spill Response (Dry Powder): If a powder spill occurs outside the VBE, do not sweep, as this generates a dust cloud[5]. Gently cover the spill with absorbent paper towels. Wet the towels carefully with water or a mild solvent to trap the dust, then scoop the materials into a hazardous waste bag.
Disposal: 4-Desmethoxy-4-nitro Omeprazole Sulfone must not be released into the environment, as API derivatives can cause long-lasting harmful effects to aquatic life.
-
Solid Waste: All contaminated weigh boats, spatulas, and PPE must be double-bagged and sent for high-temperature incineration.
-
Liquid Waste: Solutions containing the impurity must be collected in dedicated, clearly labeled halogenated/non-halogenated organic waste carboys. Never pour API impurity solutions down the drain.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. echemi.com [echemi.com]
- 3. pharmaceutical genotoxic impurities: Topics by Science.gov [science.gov]
- 4. High Potent Active Pharmaceutical Ingredients(HPAPI) Manufacturing | Dr. Reddy’s [api.drreddys.com]
- 5. scribd.com [scribd.com]
- 6. 4-Desmethoxy-4-nitro omeprazole Sulfone | CymitQuimica [cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
